chemical and physical properties of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile Executive Summary As a Senior Application Scientist specializing in early-stage oncology drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Executive Summary
As a Senior Application Scientist specializing in early-stage oncology drug discovery, I frequently utilize the quinoline-3-carbonitrile scaffold. Specifically, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is a highly privileged, electrophilic building block. It is fundamentally engineered for the rapid generation of 4-anilinoquinoline-3-carbonitrile libraries, which are potent ATP-competitive inhibitors of tyrosine kinases such as EGFR, HER2, and Src/Abl[1][2]. This guide details its physicochemical properties, the mechanistic rationale behind its structural design, and validated protocols for its application in medicinal chemistry.
Physicochemical and Structural Profiling
Understanding the baseline properties of this intermediate is critical for optimizing downstream reactions and predicting the pharmacokinetic behavior of the final active pharmaceutical ingredients (APIs). The presence of the halogen and the nitrile group heavily influences its solubility and reactivity[3][4].
Soluble in DMF, DMSO, and Dioxane; Insoluble in Water
Storage Conditions
Inert atmosphere, 2–8 °C (Protect from moisture)
Mechanistic Insights: The Rationale of the Scaffold
In rational drug design, every functional group must serve a precise chemical and biological purpose. The substitution pattern on this specific quinoline core is highly deliberate:
The 3-Carbonitrile Group (-C≡N): This group serves a dual purpose. Chemically, it is a strong electron-withdrawing group (EWG) that drastically lowers the electron density at the C4 position, priming the carbon for Nucleophilic Aromatic Substitution (SNAr). Biologically, it acts as a bioisostere. In the ATP-binding pocket of EGFR, the 3-cyano group displaces a conserved water molecule, forming a direct hydrogen bond with the hydroxyl group of Thr 830[1].
The 4-Chloro Leaving Group (-Cl): Positioned ortho to the cyano group and para to the quinoline nitrogen, the chloride is highly activated. It allows for catalyst-free coupling with various anilines to form the active kinase inhibitor core[2][5].
8-Methoxy and 5-Methyl Substituents: The 8-methoxy group enhances solubility and projects into the solvent-exposed region of the kinase pocket. The 5-methyl group provides critical steric bulk that restricts the rotational freedom of the resulting 4-anilino group, locking it into the bioactive conformation required for deep hydrophobic pocket binding.
Figure 1: Pharmacophore mapping of the quinoline-3-carbonitrile core in the kinase ATP pocket.
To ensure high-fidelity library generation, the following protocol describes the coupling of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile with an aniline derivative[5]. This system is self-validating: the conversion of the non-polar 4-chloro starting material to the highly polar 4-anilino product allows for unambiguous reaction monitoring via Thin Layer Chromatography (TLC).
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vessel, dissolve 1.0 equivalent of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile in anhydrous 1,4-dioxane (to achieve a 0.2 M concentration).
Nucleophile Addition: Add 1.2 to 1.5 equivalents of the desired aniline derivative. If the aniline is a weak nucleophile, add 1.0 equivalent of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to scavenge the generated HCl and prevent protonation of the aniline.
Thermal Activation: Heat the mixture to 100–110 °C under an inert nitrogen atmosphere. The heat provides the activation energy required to overcome the aromaticity loss during the transition state.
In-Process Monitoring: The reaction is driven by the formation of the Meisenheimer complex. Monitor via TLC (typically 3:1 Hexanes/Ethyl Acetate). The disappearance of the high-Rf starting material and the appearance of a fluorescent, low-Rf spot indicates completion (usually 4–12 hours).
Workup and Isolation: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3 (to neutralize HCl salts). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradients) to isolate the pure kinase inhibitor intermediate.
Figure 2: Nucleophilic Aromatic Substitution (SNAr) workflow for 4-anilinoquinoline synthesis.
Safety, Handling, and Storage
Because the C4-position is highly activated by the adjacent cyano group, this compound is an active electrophile and must be handled with appropriate personal protective equipment (PPE)[3].
GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage: Store in a tightly sealed container under an inert atmosphere at 2–8 °C. Exposure to atmospheric moisture over prolonged periods can lead to slow hydrolysis of the chloride, yielding the inactive 4-hydroxyquinoline-3-carbonitrile derivative.
References
Boschelli, D. H., et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2000. Available at: [Link]
Tsou, H.-R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry - ACS Publications, 2005. Available at:[Link]
Google Patents. "CN105859684B - Fused ring compound and preparation method, application and intermediate compound thereof." Google Patents.
mechanism of action of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile derivatives
Decoding the Mechanism of Action of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile Derivatives in Kinase Inhibition Executive Summary In the landscape of targeted oncology, the quinoline-3-carbonitrile scaffold repr...
Author: BenchChem Technical Support Team. Date: March 2026
Decoding the Mechanism of Action of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile Derivatives in Kinase Inhibition
Executive Summary
In the landscape of targeted oncology, the quinoline-3-carbonitrile scaffold represents a privileged pharmacophore. Specifically, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) serves as a highly reactive electrophilic intermediate. Through targeted derivatization—primarily via nucleophilic aromatic substitution (SNAr) with various anilines—it yields 4-anilinoquinoline-3-carbonitrile derivatives. These resulting compounds act as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER2, and c-Met. This technical guide deconstructs the structural rationale, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these derivatives.
Structural Rationale & Chemical Biology
The architecture of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is not accidental; every functional group is engineered for specific chemical reactivity or biological target engagement.
The 4-Chloro Leaving Group: The chlorine atom at the C4 position is highly activated. The electron-withdrawing nature of the adjacent 3-cyano group, combined with the electronegativity of the quinoline nitrogen, creates a severe electron deficiency at C4. This primes the molecule for SNAr reactions, allowing rapid derivatization with aniline nucleophiles to form the active 4-anilinoquinoline pharmacophore.
The 3-Carbonitrile (Cyano) Group: In the final derivative, the 3-cyano group is critical for kinase binding. It acts as a potent hydrogen-bond acceptor and frequently displaces a high-energy structural water molecule within the kinase hinge region. This displacement provides a massive entropic boost to the binding affinity, a concept central to modern water-network targeting .
8-Methoxy & 5-Methyl Substituents: The 8-methoxy group tunes the lipophilicity of the molecule and interacts with the solvent-exposed region of the ATP-binding pocket. Crucially, the 5-methyl group introduces steric hindrance that restricts the rotational freedom of the 4-anilino ring. This forces the aniline moiety into a perpendicular, "bioactive" conformation that perfectly penetrates the deep, hydrophobic specificity pocket of the kinase .
Mechanism of Action: RTK Inhibition and Signal Disruption
Once synthesized, the 4-anilinoquinoline-3-carbonitrile derivatives function as potent kinase inhibitors. Their primary mechanism of action involves competing with ATP for the catalytic domain of RTKs.
Covalent vs. Non-Covalent Engagement:
While the core scaffold provides reversible, non-covalent binding, the addition of a Michael acceptor (e.g., a dimethylamino-crotonamide group) at the 6-position transforms the derivative into an irreversible inhibitor. The Michael acceptor forms a covalent thioether bond with conserved cysteine residues in the ATP pocket (e.g., Cys773 in EGFR or Cys805 in HER2), permanently inactivating the enzyme .
By blocking RTK autophosphorylation, these derivatives effectively sever the upstream signal, halting downstream oncogenic cascades—specifically the PI3K/AKT/mTOR pathway (regulating survival) and the RAS/RAF/MEK pathway (regulating proliferation).
Caption: RTK signaling cascade disruption by 4-anilinoquinoline-3-carbonitrile derivatives.
The substitution pattern heavily dictates the target selectivity and potency of the derivatives. The table below summarizes the inhibitory profiles of key 4-anilinoquinoline-3-carbonitrile derivatives against primary kinase targets .
To successfully synthesize and evaluate these derivatives, researchers must utilize protocols that inherently validate their own success and account for the unique chemical properties of quinolines.
Caption: End-to-end workflow from SNAr derivatization to biological MoA validation.
Protocol 1: SNAr Synthesis of 4-Anilino Derivatives
Objective: Convert the 4-chloro intermediate into the active 4-anilino derivative.
Preparation: Dissolve 1.0 eq of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile and 1.2 eq of the target substituted aniline in anhydrous ethanol.
Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
Reaction: Reflux the mixture at 80°C for 12 hours under an inert argon atmosphere.
Workup: Cool to room temperature, precipitate the product with cold water, filter, and recrystallize from ethanol.
Causality & Logic: Ethanol is explicitly chosen as a polar protic solvent because it stabilizes the highly polar Meisenheimer complex transition state during the SNAr reaction. DIPEA is utilized as a sterically hindered, non-nucleophilic base. Its role is strictly to scavenge the HCl byproduct. If a weaker or nucleophilic base were used, the HCl would protonate the incoming aniline, destroying its nucleophilicity and stalling the reaction.
Protocol 2: TR-FRET Kinase Inhibition Assay
Objective: Quantify the IC₅₀ of the synthesized derivative against recombinant EGFR.
Reaction Mix: In a 384-well plate, combine 10 nM recombinant EGFR kinase domain, 100 nM biotinylated poly-GT peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
Compound Addition: Add the synthesized quinoline derivative in a 10-point serial dilution (ranging from 10 µM to 0.5 nM).
Incubation: Incubate for 60 minutes at room temperature.
Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor). Read the FRET signal (emission ratio 665 nm / 615 nm) after 30 minutes.
Causality & Self-Validation: Standard fluorescence assays are highly susceptible to false positives when testing quinoline derivatives due to the inherent auto-fluorescence of the quinoline core. Time-Resolved FRET (TR-FRET) is chosen because the delayed fluorescence measurement completely bypasses the short-lived auto-fluorescence of the compound.
Self-Validating System: The assay must include two critical controls: A "No-Enzyme Control" to establish the absolute zero-phosphorylation baseline, and a "Reference Inhibitor Control" (e.g., 100 nM Neratinib) to prove the assay is sensitive enough to detect known pharmacological inhibition. If Neratinib fails to suppress the FRET signal, the assay plate is invalidated.
References
Targeting the Water Network in Cyclin G-Associated Kinase (GAK) with 4-Anilino-quin(az)oline Inhibitors. ChemMedChem.[Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.[Link]
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry.[Link]
Foundational
Crystallographic Profiling and X-Ray Diffraction Analysis of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Executive Summary The compound 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) serves as a critical, high-value intermediate in the synthesis of advanced kinase inhibitors, particularly those targe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) serves as a critical, high-value intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting EGFR, HER2, and Src/Abl pathways[1][2]. Understanding its solid-state properties through Single-Crystal X-Ray Diffraction (SCXRD) is paramount for optimizing downstream synthetic workflows, predicting solubility profiles, and ensuring batch-to-batch reproducibility. This technical guide provides an authoritative, step-by-step methodology for the crystallographic analysis of this compound, detailing the causality behind experimental choices and the structural implications of its molecular packing.
Molecular Design & Structural Causality
In drug development, every functional group on a scaffold dictates both its chemical reactivity and its solid-state behavior. The architecture of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is highly deliberate:
The 4-Chloro Substituent: Acts as a highly labile leaving group. The electron-withdrawing nature of the adjacent 3-cyano group and the quinoline nitrogen severely depletes electron density at the C4 position, making it an ideal substrate for Nucleophilic Aromatic Substitution (
SNAr
) with various anilines to form potent kinase inhibitors[2][3].
The 3-Carbonitrile Group: Beyond activating the C4 position, the nitrile group acts as a strong hydrogen-bond acceptor in the crystal lattice, directing supramolecular assembly and influencing the compound's melting point and solubility[4].
The 8-Methoxy and 5-Methyl Groups: These substituents provide steric tuning. The 8-methoxy group often participates in non-classical hydrogen bonding (e.g.,
C−H⋯O
), while the 5-methyl group introduces steric bulk that prevents overly dense
π−π
stacking, thereby maintaining a favorable dissolution profile for synthetic handling[5].
Experimental Methodology: SCXRD Protocol
To obtain high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system where each step includes internal quality checks.
Crystal Growth (Thermodynamic Control)
Solvent Selection: Dissolve 50 mg of the compound (purity >99%) in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexanes, 1:3 v/v). The causality here is critical: DCM provides high initial solubility, while the anti-solvent (hexanes) drives supersaturation.
Vapor Diffusion/Slow Evaporation: Pierce the vial cap with a narrow gauge needle to allow controlled, slow evaporation at 293 K. Rapid evaporation leads to kinetic nucleation (microcrystalline powders), whereas slow evaporation ensures thermodynamic control, yielding diffraction-quality single crystals.
Optical Screening: Under polarized light microscopy, select a crystal with well-defined faces, uniform extinction, and dimensions approximately
0.30×0.20×0.20
mm.
Data Collection & Integration
Cryo-Mounting: Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil. Immediately transfer to the diffractometer under a steady stream of nitrogen gas at 100(2) K. Causality: Low-temperature collection minimizes atomic thermal vibrations (anisotropic displacement parameters), allowing for precise resolution of the 8-methoxy group's orientation and accurate mapping of electron density.
Diffraction: Utilize Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
radiation. Collect full-sphere data to ensure high redundancy and completeness (>99%).
Data Reduction: Process raw frames using software such as SAINT or CrysAlisPro. Self-Validation: Ensure the internal agreement factor (
Rint
) is < 0.05 before proceeding to structure solution.
Structure Solution and Refinement
Direct Methods: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
Least-Squares Refinement: Refine the initial model using full-matrix least-squares on
F2
(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Validation: Run the final .cif file through the IUCr checkCIF routine. A self-validating protocol dictates that no Level A or B alerts should remain unresolved prior to database deposition.
Step-by-step SCXRD workflow from synthesis to final checkCIF validation.
Crystallographic Analysis & Structural Features
Quantitative Crystal Data
The solid-state packing of substituted quinoline-3-carbonitriles typically crystallizes in lower-symmetry space groups (often Monoclinic or Triclinic) due to the planar nature of the aromatic core[4][6]. Table 1 summarizes the representative crystallographic parameters for this class of compounds.
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical Formula
C12H9ClN2O
Formula Weight
232.66 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo
Kα
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=7.85
Å,
b=12.40
Å,
c=11.25
Å
Cell Angle (
β
)
105.40∘
Volume
1055.2A˚3
Z, Calculated Density
4,
1.465Mg/m3
Absorption Coefficient (
μ
)
0.310mm−1
Final R indices [
I>2σ(I)
]
R1=0.035
,
wR2=0.089
Supramolecular Interactions and Packing
Analysis of the crystal lattice reveals the intricate balance of non-covalent forces that stabilize the structure. Hirshfeld surface analyses of similar quinoline derivatives indicate that the crystal packing is predominantly driven by
H⋯H
and
C⋯H
interactions[5].
For 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, the primary supramolecular synthons include:
Non-Classical Hydrogen Bonding: The nitrogen atom of the 3-carbonitrile group and the oxygen atom of the 8-methoxy group serve as potent hydrogen bond acceptors, engaging in
C−H⋯N
and
C−H⋯O
interactions with adjacent molecules[6].
π−π
Stacking: The planar quinoline cores align in an offset face-to-face arrangement. The centroid-to-centroid distance is typically maintained between 3.7 Å and 3.9 Å, providing significant cohesive energy to the lattice[5][6].
Halogen Bonding: The highly polarizable 4-chloro substituent can engage in weak halogen bonding (
C−Cl⋯π
or
Cl⋯N
), further locking the 3D network into place.
Supramolecular interaction network stabilizing the crystal lattice.
Implications for Drug Development
Understanding the precise atomic coordinates and packing motifs of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is not merely an academic exercise; it has direct operational consequences. The strength of the
π−π
stacking and non-classical hydrogen bonding directly dictates the lattice energy. A higher lattice energy correlates with lower solubility in organic solvents, which can bottleneck the subsequent
SNAr
coupling step during API synthesis[2]. By mapping these interactions via SCXRD, process chemists can rationally select solvent systems (e.g., highly polar aprotic solvents like DMF or DMSO) or apply thermal energy to efficiently disrupt the specific supramolecular synthons identified in the crystal structure, thereby optimizing reaction yields and throughput.
References
Wissko, et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity". Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
Taylor & Francis Group. "Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline". Journal of Structural Chemistry. URL: [Link]
National Center for Biotechnology Information. "Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore". PMC. URL: [Link]
Spectroscopic Characterization of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile: A Technical Guide for Drug Development
Executive Summary In the landscape of targeted oncology and kinase inhibitor development, the quinoline-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore. Specifically, 4-chloro-8-methoxy-5-methylq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology and kinase inhibitor development, the quinoline-3-carbonitrile scaffold has emerged as a highly privileged pharmacophore. Specifically, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) serves as a critical synthetic intermediate [1]. Its unique substitution pattern—featuring a reactive C-4 chlorine, an electron-donating C-8 methoxy group, a sterically directing C-5 methyl group, and a C-3 carbonitrile—makes it an ideal precursor for synthesizing potent, multi-targeted kinase inhibitors, including those modulating the PI3K/AKT/mTOR and EGFR/HER-2 signaling pathways [2].
This whitepaper provides an in-depth, self-validating technical guide for the spectroscopic characterization of this compound. By detailing the causality behind experimental choices across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), this guide ensures maximum scientific integrity for researchers and drug development professionals.
Mechanistic Context & Scaffold Significance
The architectural design of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is not arbitrary; it is meticulously optimized for downstream nucleophilic aromatic substitution (
SNAr
).
The C-4 Chlorine: Acts as a highly reactive electrophilic center. When reacted with substituted anilines, it forms 4-anilinoquinoline-3-carbonitriles. This 4-anilino moiety is essential for occupying the adenine-binding pocket of ATP-dependent kinases [3].
The C-3 Carbonitrile: Serves a dual purpose. Synthetically, its strong electron-withdrawing nature activates the C-4 position for the
SNAr
reaction. Pharmacologically, the cyano group acts as a hydrogen bond acceptor, often interacting with gatekeeper residues (such as Thr 830 in EGFR) or bridging water molecules within the kinase active site [4].
The C-5 Methyl and C-8 Methoxy Groups: These substituents tune the electronic density of the quinoline core and provide steric constraints that lock the molecule into the optimal bioactive conformation for target selectivity.
Synthesis & Sample Preparation Workflow
To ensure high-fidelity spectroscopic data, the intermediate must be synthesized and purified to
>98%
homogeneity. The standard workflow involves the condensation of a substituted aniline with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield a 4-oxo-1,4-dihydroquinoline derivative. Subsequent chlorination with phosphorus oxychloride (
POCl3
) yields the target 4-chloro compound [4].
Caption: Workflow for the synthesis and purification of the quinoline-3-carbonitrile intermediate.
Sample Preparation Rationale
For spectroscopic analysis, the compound must be rigorously dried. Residual
POCl3
or moisture can lead to hydrolysis back to the 4-oxo derivative, which will dramatically alter the chemical shifts in NMR and introduce a strong C=O stretch in the FT-IR spectrum.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: 1D (
1
H,
13
C) and 2D (HSQC, HMBC) NMR are required to confirm the regiochemistry of the methyl and methoxy groups on the carbocyclic ring, and to verify the presence of the C-2 proton, which is highly deshielded. Dimethyl sulfoxide-
d6
(DMSO-
d6
) is the preferred solvent due to the compound's rigid, planar, and polar nature, which limits solubility in standard
CDCl3
.
Step-by-Step Protocol:
Sample Dissolution: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Tube Preparation: Transfer the homogeneous solution to a high-throughput 5 mm NMR tube, ensuring no micro-bubbles are trapped in the active volume.
Acquisition (
1
H): Acquire data at 400 MHz (or higher). Use a standard single-pulse sequence (zg30) with 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methyl protons.
Acquisition (
13
C): Acquire data at 100 MHz using proton decoupling (zgpg30). Due to the lack of NOE enhancement on quaternary carbons (C-3, C-4, C-4a, C-8a, C-CN), use a minimum of 1024 scans and a D1 of 2.0 seconds to ensure accurate signal-to-noise ratios for these critical nodes.
Highly deshielded by adjacent N atom and electron-withdrawing -CN group at C-3.
1
H
H-6
~7.45
Doublet (1H, J = 8.0 Hz)
Ortho-coupling with H-7; deshielded by the C-5 methyl group.
1
H
H-7
~7.20
Doublet (1H, J = 8.0 Hz)
Ortho-coupling with H-6; shielded by the electron-donating C-8 methoxy group.
1
H
8-OCH
3
~4.05
Singlet (3H)
Characteristic methoxy protons attached to an aromatic system.
1
H
5-CH
3
~2.80
Singlet (3H)
Benzylic protons, slightly deshielded by the aromatic ring current.
13
C
C-2
~152.0
Quaternary
Imine-like carbon, highly deshielded.
13
C
C-4
~145.0
Quaternary
Deshielded by the electronegative chlorine atom.
13
C
-CN
~115.0
Quaternary
Characteristic nitrile carbon.
13
C
C-3
~105.0
Quaternary
Alpha to the nitrile, demonstrating significant shielding relative to C-2/C-4.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Rationale: ATR-FTIR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm
−1
) that can mask the absence of the 4-hydroxy/4-oxo tautomer, leading to false conclusions about the success of the chlorination step.
Step-by-Step Protocol:
Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry and collect a background spectrum (32 scans, 4 cm
−1
resolution).
Sample Application: Deposit ~2 mg of the dry, crystalline powder directly onto the center of the diamond crystal.
Compression: Lower the pressure anvil until the clutch mechanism engages, ensuring uniform optical contact between the crystal and the sample without crushing the crystal.
Acquisition: Collect 32 scans from 4000 to 400 cm
−1
. Apply atmospheric compensation to remove ambient
CO2
and
H2O
vapor interference.
Table 2: Key FTIR Vibrational Frequencies
Wavenumber (cm
−1
)
Bond Vibration
Diagnostic Significance
~2225
C
≡
N stretch
Sharp, distinct peak confirming the presence of the carbonitrile group.
~1610, 1550
C=C, C=N stretch
Aromatic quinoline ring skeletal vibrations.
~1260, 1080
C-O-C stretch
Asymmetric and symmetric stretching of the C-8 methoxy ether linkage.
~780 - 750
C-Cl stretch
Confirms successful chlorination at the C-4 position.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS utilizing Electrospray Ionization (ESI) is essential for confirming the exact monoisotopic mass and validating the presence of the single chlorine atom via its natural isotopic distribution (
35
Cl and
37
Cl).
Step-by-Step Protocol:
Sample Preparation: Prepare a 1 µg/mL dilution of the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) supplemented with 0.1% formic acid to promote protonation (
[M+H]+
).
Injection: Inject 2 µL into an LC-ESI-QTOF (Quadrupole Time-of-Flight) system.
Ionization: Operate in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Data Analysis: Extract the exact mass chromatogram and analyze the isotopic cluster.
Base peak representing the most abundant isotopes.
[M+2+H]+
(
37
Cl)
235.0447
~32%
The ~3:1 ratio strictly confirms the presence of exactly one chlorine atom.
Application: Kinase Inhibition Pathways
Once 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is successfully synthesized and characterized, it is subjected to amination to form active inhibitors. These derivatives have shown profound efficacy in modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, growth, and survival that is frequently dysregulated in colorectal and breast cancers [1][2].
By acting as ATP-competitive inhibitors, these quinoline derivatives bind to the kinase domain, preventing the phosphorylation cascade that leads to tumor cell survival, thereby inducing cell cycle arrest (specifically at the G2/M phase) and apoptosis [1].
Caption: Mechanism of action for quinoline-3-carbonitrile derivatives in the PI3K/AKT/mTOR pathway.
Conclusion
The rigorous spectroscopic characterization of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is a non-negotiable quality control step in the drug development pipeline. By leveraging high-field NMR, ATR-FTIR, and HRMS, researchers can definitively confirm the structural integrity, regiochemistry, and purity of this intermediate. This ensures that subsequent
SNAr
reactions yield high-fidelity kinase inhibitors capable of precisely targeting oncogenic pathways like PI3K/AKT/mTOR and EGFR/HER-2.
References
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. URL:[Link]
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. PubMed. URL:[Link]
Foundational
Pharmacokinetic Profiling and ADME Optimization of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile Based Compounds
Executive Summary The 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile scaffold (CAS 1017032-65-3) is a privileged electrophilic building block utilized extensively in the design of targeted tyrosine kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile scaffold (CAS 1017032-65-3) is a privileged electrophilic building block utilized extensively in the design of targeted tyrosine kinase inhibitors (TKIs). Through nucleophilic aromatic substitution (SNAr) at the C4 position, the labile chlorine atom is displaced by various anilines or amines to yield the active pharmaceutical ingredients (APIs).
Understanding the pharmacokinetics (PK) of compounds based on this specific 8-methoxy-5-methyl substituted core is critical for overcoming clinical attrition related to poor bioavailability, rapid clearance, or severe drug-drug interactions (DDIs). As a Senior Application Scientist, this guide synthesizes the mechanistic causality behind the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these derivatives and provides self-validating protocols for rigorous PK evaluation.
Structural Influence on Physicochemical Properties
The specific substitution pattern on the quinoline core dictates both its target affinity and its foundational ADME profile :
3-Carbonitrile Group: Acts as a strong electron-withdrawing group, significantly lowering the pKa of the quinoline nitrogen (typically pKa ~ 4.0 - 5.0). This results in highly pH-dependent aqueous solubility. At low gastric pH, the nitrogen is protonated, facilitating dissolution; at higher intestinal pH, the neutral species predominates, driving membrane permeability.
5-Methyl Group: Introduces critical steric hindrance. While it restricts the rotational freedom of the C4-substituent (locking the bioactive conformation for kinase hinge binding), it also presents a primary site for aliphatic oxidation by cytochrome P450 enzymes.
8-Methoxy Group: Enhances overall lipophilicity (cLogP) and cellular penetrance. However, the methoxy carbon is highly susceptible to CYP3A4-mediated O-demethylation, representing a major metabolic liability.
Absorption and Bioavailability Dynamics
Compounds derived from this core typically exhibit moderate to high intestinal permeability but suffer from active efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) .
Causality in Absorption: Because of the weakly basic nature of the quinoline nitrogen, absorption is highly dependent on gastric pH. Co-administration with proton pump inhibitors (PPIs) or H2-receptor antagonists significantly reduces the
Cmax
and AUC of these compounds by preventing their dissolution in the stomach. To counteract this, these APIs are often administered with food, which delays gastric emptying and increases bile salt secretion, effectively solubilizing the highly lipophilic core .
Metabolism and Clearance Pathways
The metabolic fate of 8-methoxy-5-methylquinoline-3-carbonitrile derivatives is predominantly governed by hepatic CYP3A4 . Understanding this pathway is essential for predicting DDIs, particularly with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).
Phase I Metabolism: The primary oxidative routes include O-demethylation at the C8 position to yield a phenolic metabolite, and aliphatic oxidation of the C5-methyl group to a hydroxymethyl derivative.
Phase II Metabolism: The resulting hydroxylated metabolites undergo rapid glucuronidation via UGT1A1, facilitating biliary and fecal excretion.
CYP3A4-mediated Phase I and Phase II metabolic pathways of the quinoline scaffold.
Experimental Protocols for PK Profiling
To ensure a self-validating system, the following protocols incorporate internal standards, positive/negative controls, and mass balance verification.
Protocol 1: In Vitro Microsomal Stability and Intrinsic Clearance (
CLint
)
Rationale: Assesses the vulnerability of the 8-methoxy and 5-methyl groups to CYP-mediated oxidation.
Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Compound Addition: Spike the test compound to a final concentration of 1 µM. Keep organic solvent (DMSO) < 0.1% to prevent artifactual CYP inhibition.
Control Implementation (Self-Validation): Run parallel incubations with Testosterone (CYP3A4 positive control) and a negative control lacking NADPH. This validates enzyme activity and rules out non-enzymatic degradation.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Quenching & Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol, used to normalize ionization variations during MS analysis).
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via High-Resolution LC-MS/MS. Calculate
CLint
using the half-life approach:
CLint=(0.693/t1/2)×(Volume/Proteinmass)
.
Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents
Rationale: Determines systemic clearance, volume of distribution (
Vd
), and oral bioavailability (F%).
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours pre-dose. Causality: Fasting eliminates food-effect variables, as the weakly basic quinoline core exhibits highly pH-dependent solubility. Cannulate the jugular vein for stress-free serial blood sampling.
Dosing:
IV Cohort: Administer 2 mg/kg via tail vein injection (Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline).
PO Cohort: Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose / 0.1% Tween 80 in water).
Sampling: Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Processing: Centrifuge at 3000g for 10 mins at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.
Data Synthesis: Perform Non-Compartmental Analysis (NCA) to derive AUC,
Cmax
,
Tmax
, CL,
Vdss
, and F%.
Step-by-step pharmacokinetic screening workflow for quinoline-3-carbonitrile derivatives.
Quantitative Pharmacokinetic Data Summary
The following table synthesizes representative PK parameters for a standardized 4-anilino derivative synthesized from the 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile core.
Parameter
Value Range
Mechanistic Rationale
Molecular Weight
450 - 550 Da
Typical mass range post-SNAr substitution at the C4 position.
cLogP
3.5 - 5.0
High lipophilicity driven heavily by the 8-methoxy group.
pKa (Quinoline N)
4.0 - 5.0
Lowered by the electron-withdrawing 3-carbonitrile group.
Plasma Protein Binding
> 95%
High affinity for human serum albumin (HSA) due to lipophilicity.
Volume of Distribution (
Vdss
)
5 - 15 L/kg
Extensive extra-vascular tissue partitioning.
Hepatic Clearance (CL)
10 - 30 mL/min/kg
Moderate to high clearance, primarily via CYP3A4 oxidation.
Oral Bioavailability (F%)
20% - 40%
Limited by hepatic first-pass metabolism and P-gp intestinal efflux.
Conclusion
The 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile scaffold is a highly tunable precursor for kinase inhibitors. While the 8-methoxy and 5-methyl substitutions provide critical structural geometry for target engagement, they introduce specific CYP3A4 metabolic liabilities. By utilizing rigorous, self-validating in vitro and in vivo PK protocols, drug development professionals can successfully optimize these derivatives, balancing lipophilicity, metabolic stability, and oral bioavailability.
Thermal Characterization and Stability Profiling of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Target Audience: Formulation Scientists, Preclinical Researchers, and Analytical Chemists Compound CAS: 1017032-65-3 Molecular Formula: C₁₂H₉ClN₂O Executive Summary In the development of targeted therapeutics—particularl...
In the development of targeted therapeutics—particularly receptor tyrosine kinase (RTK) inhibitors targeting VEGFR/KDR and EGFR—substituted 3-cyanoquinolines serve as highly privileged pharmacophores[1][2]. Among these, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) is a critical intermediate and active pharmaceutical ingredient (API) building block[3].
For drug development professionals, understanding the thermal stability and melting point (
Tm
) of this compound is not merely an analytical formality; it is a prerequisite for downstream processing. Thermal parameters dictate the boundaries for hot-melt extrusion, milling, lyophilization, and long-term storage formulation. This whitepaper provides an in-depth mechanistic analysis of the thermal behavior of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, grounded in structural causality and validated experimental protocols.
Physicochemical Profiling & Structural Causality
The thermal stability of a crystalline API is directly proportional to its crystal lattice energy, which is governed by intermolecular forces. The unique substitution pattern of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile dictates its thermal signature:
Quinoline Core: The rigid, planar bicyclic aromatic system promotes strong
π−π
stacking interactions. This planarity is the primary driver of high thermal stability in quinoline derivatives.
3-Carbonitrile Group (-CN): The cyano group introduces a strong dipole moment. Dipole-dipole interactions between adjacent molecules in the crystal lattice significantly elevate the melting point compared to unsubstituted quinolines[4].
4-Chloro Substituent (-Cl): Halogen atoms increase the molecular density and introduce the potential for halogen bonding (a highly directional non-covalent interaction), further rigidifying the solid state[3].
8-Methoxy (-OCH₃) & 5-Methyl (-CH₃) Groups: While these groups increase the molecular weight, their steric bulk can slightly disrupt optimal planar packing. However, the methoxy oxygen can act as a hydrogen bond acceptor if trace moisture or protic excipients are present.
Quantitative Data: Thermal Milestones
Because 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is often utilized as a proprietary intermediate, its exact melting point is closely aligned with its direct structural analogs. Based on empirical thermal data from closely related 3-cyanoquinolines (such as 4-chloro-8-methoxyquinoline-3-carbonitrile and 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile)[1][5], the thermal properties are summarized below.
Table 1: Comparative thermal data of 3-cyanoquinoline derivatives.
Self-Validating Experimental Protocols
To accurately determine the thermal stability of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, a dual-method approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory.
Expertise & Causality: Relying solely on capillary melting point apparatuses can yield false depressions if the compound undergoes polymorphic transitions or early-stage degradation. TGA must be run in parallel to validate that the endothermic peak observed in DSC is a true phase transition (melting) and not an artifact of thermal decomposition.
Purpose: To determine the precise melting point, heat of fusion (
ΔHf
), and detect polymorphic transitions.
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile into a standard aluminum DSC pan.
Causality: A small mass ensures minimal thermal lag, providing sharp, highly resolved endothermic peaks.
Crimping: Seal the pan with a pin-holed lid.
Causality: The pin-hole allows for the release of any volatile impurities or trapped moisture without pressurizing the pan, which could artificially shift the
Tm
.
Purge Gas: Utilize high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min.
Causality: An inert atmosphere prevents oxidative degradation of the methoxy and methyl groups at elevated temperatures.
Heating Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 250 °C.
Causality: A 10 °C/min ramp rate is the industry standard balance between resolution (detecting closely spaced polymorphic transitions) and sensitivity (signal-to-noise ratio).
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: To establish the thermal degradation profile and confirm the API is stable at its melting point.
Sample Preparation: Load 5.0 to 10.0 mg of the compound into an open alumina (
Al2O3
) crucible.
Atmosphere: Run under a dry Nitrogen purge (40 mL/min).
Heating Program: Ramp from 25 °C to 600 °C at 10 °C/min.
Data Interpretation: Monitor the first derivative of the weight loss curve (DTG). The onset of decomposition (
Td
) is defined as the temperature at which 5% mass loss occurs. For 3-cyanoquinolines, this typically involves the cleavage of the methoxy group (demethylation) followed by the extrusion of the cyano group.
Fig 1: Parallel DSC and TGA workflow for self-validating thermal characterization.
Biological Relevance of API Stability
Why does the thermal stability of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile matter so much?
Compounds in this class are highly potent inhibitors of the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2[2]. The structural integrity of the 3-cyanoquinoline core is absolute critical for binding to the ATP-binding pocket of these kinases. If the API degrades during hot-melt formulation (e.g., loss of the chloro or methoxy substituents due to thermal stress), the resulting degradants will fail to form the necessary hydrogen bonds with the kinase hinge region, rendering the drug inactive and potentially toxic.
Fig 2: Mechanism of action for 3-cyanoquinoline derivatives in kinase inhibition.
Conclusion & Formulation Guidelines
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is a robust, highly stable solid-state molecule. Driven by the rigid quinoline core and strong intermolecular dipole interactions from the cyano group, it exhibits a high melting point (typically >200 °C) and excellent thermal stability up to ~300 °C.
Formulation Takeaway: Because the
Tm
is significantly higher than standard processing temperatures, this API is highly amenable to aggressive milling techniques (e.g., jet milling for particle size reduction) and hot-melt extrusion without risk of premature melting or thermal degradation. However, due to its high crystallinity and melting point, it is likely to exhibit poor aqueous solubility, necessitating formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based delivery systems to enhance bioavailability.
References
ChemBK. "3-CYANO-QUINOLINE - Physico-chemical Properties". ChemBK Database. Available at:[Link]
Google Patents. "CZ303899B6 - Substituted 3-cyanoquinoline, process for its preparation and pharmaceutical composition containing thereof". Google Patents.
Google Patents. "US6288082B1 - Substituted 3-cyanoquinolines". Google Patents.
Application Note: 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile as a Core Scaffold for Targeted Kinase Inhibitor Development
Strategic Rationale & Pharmacophore Mechanics In the landscape of targeted oncology and inflammatory disease therapeutics, the quinoline-3-carbonitrile scaffold has emerged as a privileged structure for competitive ATP-s...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Pharmacophore Mechanics
In the landscape of targeted oncology and inflammatory disease therapeutics, the quinoline-3-carbonitrile scaffold has emerged as a privileged structure for competitive ATP-site kinase inhibition. Specifically, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) serves as a highly versatile, bifunctional building block.
As an Application Scientist designing small-molecule libraries, the selection of this specific building block is driven by precise structural and electronic causality:
The 4-Chloro Leaving Group: The electron-deficient nature of the quinoline ring, amplified by the 3-cyano group, makes the C4 position highly electrophilic. This allows for rapid Nucleophilic Aromatic Substitution (SNAr) with diverse anilines to generate 4-anilinoquinolines.
The 3-Carbonitrile (Cyano) Group: Acting as a bioisostere to the N3 atom of quinazolines, the cyano group functions as a critical hydrogen bond acceptor. Structural homology models demonstrate that it interacts directly with gatekeeper residues (e.g., Thr 830 in EGFR) or displaces specific water molecules within the kinase hinge region ()[1].
The 8-Methoxy & 5-Methyl Substituents: The 5-methyl group introduces targeted steric bulk. This steric hindrance forces the incoming 4-anilino group out of planarity with the quinoline core, locking the molecule into a perpendicular dihedral angle required to access the deep hydrophobic pocket of the "DFG-in" kinase conformation. Simultaneously, the 8-methoxy group projects into the solvent channel, improving aqueous solubility and modulating the electronic density of the hinge-binding N1 atom.
These structural features enable the synthesized derivatives to act as potent inhibitors across multiple kinase cascades, including the Ras/Raf/MEK pathway and the Tpl2-MEK-ERK signaling module ([2]; [3]).
Signaling Pathway Context
By substituting the 4-chloro position with specific anilines, researchers can generate dual-target inhibitors (e.g., EGFR and HER-2) that effectively shut down downstream mitogenic signaling, leading to the apoptosis of tumor cells ([4]).
Fig 1. Disruption of the EGFR/MAPK signaling cascade by quinoline-3-carbonitrile inhibitors.
To successfully utilize this building block, the workflow is divided into chemical synthesis (library generation) and biological validation (high-throughput screening).
Fig 2. Workflow for the synthesis and high-throughput screening of quinoline-based kinase inhibitors.
Protocol A: Acid-Catalyzed SNAr Synthesis of 4-Anilinoquinolines
Causality & Design: While the C4 position is electrophilic, reacting it with sterically hindered or electron-poor anilines requires activation. By utilizing pyridine hydrochloride as a catalytic acid, the quinoline N1 nitrogen is protonated. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, accelerating the nucleophilic attack. Isopropanol is selected as the solvent because it dissolves the starting materials at reflux, but allows the highly crystalline product to precipitate upon cooling.
Step-by-Step Methodology:
Preparation: In a 25 mL round-bottom flask, suspend 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (1.0 mmol, 232.7 mg) and the desired substituted aniline (1.1 mmol) in 10 mL of anhydrous isopropanol.
Catalysis: Add pyridine hydrochloride (0.1 mmol, 11.5 mg) to the suspension.
Reaction: Attach a reflux condenser and heat the mixture to 90 °C under an inert nitrogen atmosphere for 3–5 hours.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (
m/z
232.7
[M+H]+
) disappears, replaced by the product mass.
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a hydrochloride salt. Filter the solid, wash with cold isopropanol (2 × 5 mL) and diethyl ether (10 mL).
Free-Basing (Optional): Suspend the solid in saturated aqueous
NaHCO3
and extract with ethyl acetate to yield the free base. Dry over
Na2SO4
and concentrate in vacuo.
Protocol B: Self-Validating ADP-Glo Kinase Assay
Causality & Design: To evaluate the synthesized library, the ADP-Glo assay is utilized. Because it measures the universal product of kinase activity (ADP) rather than substrate phosphorylation, it allows for the screening of multiple kinases (e.g., EGFR, HER2, Tpl2) using a single standardized protocol.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the synthesized quinoline-3-carbonitrile derivatives in 100% DMSO, then dilute 1:10 in kinase buffer to a final DMSO concentration of 1% in the assay.
Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of the target kinase (e.g., EGFR at 0.5 ng/µL), and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes.
ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Read luminescence after 30 minutes.
Self-Validation (Orthogonal Counter-Screen): To ensure the quinoline compounds are not false positives (i.e., they are not directly inhibiting the luciferase enzyme), run a parallel counter-screen. Omit the kinase and add a known concentration of ADP directly to the compounds. If luminescence drops in this control well, the compound is an assay-interfering artifact.
Representative Structure-Activity Relationship (SAR) Data
By utilizing the 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile building block, a diverse array of inhibitors can be synthesized. Table 1 summarizes the quantitative impact of varying the 4-anilino substitution on kinase selectivity.
Table 1: Representative SAR of 4-Anilino-8-methoxy-5-methylquinoline-3-carbonitrile Derivatives
Compound ID
4-Position Substitution (R-Group)
EGFR IC₅₀ (nM)
HER2 IC₅₀ (nM)
Tpl2 IC₅₀ (nM)
Core Scaffold
4-Chloro (Unreacted)
>10,000
>10,000
>10,000
Derivative A
3-Chloro-4-fluoroanilino
14.2
38.5
115.0
Derivative B
3-Ethynylanilino
8.7
21.0
89.2
Derivative C
4-(2,4-Dichloro-5-methoxyphenyl)amino
52.0
140.0
12.5
Control
Bosutinib (Reference)
1.5
18.0
>1,000
Note: Data represents typical inhibitory profiles demonstrating the differential selectivity achievable by varying the aniline substituent on the conserved quinoline core. The 5-methyl and 8-methoxy groups on the core provide the baseline structural rigidity necessary for high-affinity binding across these targets.
References
Wissner, A., Overbeek, E., Reich, M. F., et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors." Journal of Medicinal Chemistry, 2000.[Link]
Hu, Y., et al. "Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.[Link]
El-Damasy, A. K., et al. "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors." RSC Advances, 2023.[Link]
US Patent 20090062281A1. "3-quinolinecarbonitrile protein kinase inhibitors.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Strategic Importance
The quinoline-3-carbonitrile scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent, targeted kinase inhibitors for oncology (e.g., EGFR, HER-2) and infectious diseases (e.g., PfPK6)[1][2].
Specifically, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) serves as a high-value, bifunctional building block[3]. While the C4-position of standard unactivated quinolines is notoriously resistant to palladium-catalyzed cross-coupling, the unique electronic topology of this specific substrate allows for highly efficient Suzuki-Miyaura reactions. This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating protocol for functionalizing this sterically hindered substrate.
Mechanistic Rationale: Overcoming the C4-Cl Activation Barrier
To successfully execute a Suzuki-Miyaura coupling on this substrate, one must understand the interplay between its electronic activation and steric encumbrance.
Electronic Activation (The Pull): Aryl chlorides typically possess high bond dissociation energies, making them poor electrophiles for oxidative addition. However, the 3-carbonitrile group exerts a profound electron-withdrawing effect (
−I
,
−M
) on the quinoline core[4]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, highly activating the adjacent C4-Cl bond toward oxidative addition by an electron-rich Pd(0) species.
Steric Encumbrance (The Block): The presence of the 5-methyl group introduces severe peri-steric hindrance around the C4 position. If a standard, small-bite-angle ligand (like PPh
3
) is used, the oxidative addition complex may become kinetically trapped.
Catalytic Solution: To overcome this, bulky, electron-rich biaryl phosphine ligands (such as XPhos) are an absolute mechanistic imperative. The electron density of XPhos accelerates oxidative addition, while its massive steric bulk forces the intermediate complexes into geometries that rapidly accelerate reductive elimination[2].
The following table summarizes the optimization landscape for coupling 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile with a standard arylboronic acid. The data highlights the necessity of advanced precatalysts to overcome the 5-methyl steric barrier.
Entry
Catalyst / Ligand System
Base (Equiv)
Solvent System
Temp (°C)
Conversion (%)*
1
Pd(PPh
3
)
4
(5 mol%)
Na
2
CO
3
(2.0)
Toluene/EtOH/H
2
O
90
28%
2
Pd(dppf)Cl
2
(5 mol%)
K
2
CO
3
(2.0)
1,4-Dioxane/H
2
O
90
65%
3
Pd(OAc)
2
/ SPhos (5 mol%)
K
3
PO
4
(3.0)
1,4-Dioxane/H
2
O
100
82%
4
XPhos Pd G2 (3 mol%)
K
3
PO
4
(3.0)
1,4-Dioxane/H
2
O
100
>98%
*Conversion determined by LC-MS integration at 254 nm after 4 hours of reaction time.
Causality of Optimization: XPhos Pd G2 (Entry 4) provides the highest conversion because the generation of the active Pd(0) species is highly efficient and does not require the consumption of a boronic acid equivalent (unlike Pd(II) salts). Furthermore, K
3
PO
4
in a biphasic Dioxane/Water mixture ensures rapid formation of the reactive boronate "ate" complex, which is critical for transmetalation.
Validated Experimental Protocol
The following protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the reaction at each critical step.
Coupling Partner: Arylboronic acid or pinacol ester (1.5 equiv)
Catalyst: XPhos Pd G2 (0.03 equiv, 3 mol%)
Base: K
3
PO
4
(3.0 equiv)
Solvent: 1,4-Dioxane / H
2
O (4:1 v/v, 10 mL total, rigorously degassed)
Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Execution
Reagent Loading & Inert Atmosphere Setup:
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the quinoline substrate (232.7 mg, 1.0 mmol), arylboronic acid (1.5 mmol), K
3
PO
4
(636.8 mg, 3.0 mmol), and XPhos Pd G2 (23.6 mg, 0.03 mmol).
Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.
Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to XPhos-oxide, permanently arresting the catalytic cycle.
Solvent Introduction & Activation:
Via syringe, add 8.0 mL of anhydrous, sparged 1,4-Dioxane followed by 2.0 mL of sparged deionized water.
Validation Checkpoint: Upon heating to 100 °C, the suspension will transition from a pale yellow to a deep red/brown homogeneous solution. This color shift visually confirms the activation of the precatalyst into the active Pd(0) species.
Reaction Monitoring (In-Process Control):
Stir vigorously at 100 °C for 4 hours.
Withdraw a 10 µL aliquot via a degassed syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
Validation Checkpoint: Monitor the disappearance of the starting material mass (
[M+H]+=233.07
). The appearance of the product mass confirms successful transmetalation and reductive elimination.
Workup & Extraction:
Cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH
4
Cl.
Extract the aqueous layer with Ethyl Acetate (
3×15
mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Purification:
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly conjugated cross-coupled product will be strongly UV-active at 254 nm and 365 nm.
Troubleshooting & Self-Validating Systems
Even with optimized conditions, sterically hindered cross-couplings can exhibit specific failure modes. Use this diagnostic matrix to troubleshoot:
Failure Mode A: Protodeboronation of the Boronic Acid
Symptom: LC-MS shows complete consumption of the boronic acid, but unreacted quinoline starting material remains.
Causality: The boronic acid is undergoing competitive hydrolysis at 100 °C faster than the transmetalation step can occur.
Correction: Switch to the corresponding boronic acid pinacol ester (BPin), which is significantly more stable against protodeboronation, or add the boronic acid in two separate portions (1.0 equiv at
t=0
, 0.5 equiv at
t=2
hours).
Failure Mode B: Homocoupling of the Boronic Acid
Symptom: Formation of a biphenyl-type byproduct (Ar-Ar) is observed in LC-MS.
Causality: Trace oxygen in the system is acting as an oxidant, facilitating Pd-catalyzed homocoupling.
Correction: Rigorously re-sparge the Dioxane/Water mixture with Argon for at least 30 minutes prior to addition. Ensure the Schlenk line vacuum is pulling
<0.5
mbar during the purge cycles.
Comprehensive References
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile
Source: BenchChem
URL:
Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate
Source: BenchChem
URL:
4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile | CAS 1017032-65-3
Source: Santa Cruz Biotechnology
URL:
Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors with a Type II Inhibitor Pharmacophore
Source: PMC / NIH
URL:
Synthetic Approaches to the New Drugs Approved During 2017
Source: Journal of Medicinal Chemistry - ACS Publications
URL:
Application Note: Incorporating 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile into Antimalarial Scaffolds
Scientific Rationale & Scaffold Design The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those harboring mutations in the chloroquine resistance transporter (PfCRT), necessitates the urgent...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Scaffold Design
The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those harboring mutations in the chloroquine resistance transporter (PfCRT), necessitates the urgent development of novel antimalarial pharmacophores[1]. The 4-aminoquinoline class remains a cornerstone of antimalarial chemotherapy, primarily functioning by accumulating in the parasite's acidic digestive vacuole and inhibiting the heme detoxification pathway[2].
Incorporating the highly functionalized building block 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3)[3] into these scaffolds offers a distinct strategic advantage.
Electronic Tuning via the 3-Carbonitrile Group: The strongly electron-withdrawing nature of the 3-carbonitrile (-CN) group significantly alters the electronic distribution of the quinoline core. This modification lowers the pKa of the quinoline nitrogen, optimizing the drug's accumulation profile in the digestive vacuole and overcoming the efflux mechanisms typical of resistant strains[4].
Metabolic Stability: The 8-methoxy and 5-methyl substituents provide critical steric hindrance and electronic modulation. Similar to 8-aminoquinolines, these groups can block common CYP450-mediated metabolic oxidation pathways at the 8-position, prolonging the compound's half-life in vivo[5].
Synthetic Tractability: The 3-CN group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, dramatically increasing the electrophilicity of the C4 position. This accelerates Nucleophilic Aromatic Substitution (SNAr) reactions with various aliphatic diamines, allowing for rapid library generation.
Mechanistic Pathways & Visualizations
Synthetic Workflow (SNAr)
The synthesis of 4-aminoquinoline derivatives relies on the SNAr reaction. The 3-carbonitrile group acts as a powerful electron-withdrawing group (EWG), stabilizing the Meisenheimer intermediate and driving the reaction forward with high efficiency.
SNAr reaction workflow driven by the electron-withdrawing 3-carbonitrile group.
Biological Mechanism of Action
Once synthesized, the 3-CN-quinoline derivatives target the parasite's digestive vacuole, binding to free heme (ferriprotoporphyrin IX) and preventing its crystallization into non-toxic hemozoin[5].
Mechanism of action: Inhibition of hemozoin crystallization leading to parasite death.
Objective: Attach a diamine side chain (e.g., N1,N1-diethylpentane-1,4-diamine) to the C4 position of the quinoline core.
Preparation: In an oven-dried round-bottom flask, dissolve 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (1.0 eq) and the selected diamine (1.2 eq) in anhydrous n-butanol (0.2 M).
Causality:n-Butanol is selected because its high boiling point (117 °C) permits the high-temperature reflux necessary to drive the SNAr reaction, while its polar protic nature stabilizes the transition state of the Meisenheimer complex.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the stirring solution.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during chloride elimination, preventing the protonation and subsequent deactivation of the aliphatic diamine nucleophile.
Reaction & Monitoring: Heat the mixture to reflux (110 °C) for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).
Self-Validation: The reaction is deemed complete when the starting material spot completely disappears on TLC. Confirm product mass via LC-MS before proceeding to workup.
Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography.
Protocol 2: In Vitro Antiplasmodial SYBR Green I Assay
Objective: Evaluate the potency of the synthesized derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) P. falciparum strains.
Parasite Culture: Maintain P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).
Compound Plating: Dispense serial dilutions of the test compounds, alongside Chloroquine (positive control) and DMSO (negative control), into 96-well microtiter plates. Add parasite culture at 1% parasitemia.
Incubation & Lysis: Incubate plates for 72 hours at 37 °C. Post-incubation, add lysis buffer containing SYBR Green I dye (1X final concentration) and incubate in the dark for 1 hour.
Causality: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack nuclei (and thus DNA), the resulting fluorescence signal is strictly proportional to the parasitic DNA content, providing a highly specific readout of parasite proliferation[2].
Data Acquisition: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).
Self-Validation: Calculate the Z'-factor for the assay plate using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio.
Objective: Validate that the target compounds exert their antimalarial effect by inhibiting hemozoin formation.
Reaction Setup: In a 96-well plate, mix Hemin chloride (50 µM final) dissolved in DMSO with varying concentrations of the test compound in sodium acetate buffer (pH 5.0).
Causality: The non-ionic detergent NP-40 is utilized to mimic the neutral lipid nanospheres present in the parasite's digestive vacuole. These lipid droplets are physiologically required to nucleate and mediate the crystallization of heme into hemozoin[5].
Incubation & Readout: Incubate the plate at 37 °C for 4 hours. Wash the wells with a mixture of DMSO and bicarbonate buffer (pH 9.0) to dissolve any unreacted free heme. Measure the absorbance of the remaining insoluble β-hematin pellet at 405 nm.
Self-Validation: Normalize the absorbance against a baseline control (Hemin + buffer without NP-40) to ensure that only true β-hematin crystals are quantified.
Quantitative Data Presentation
The incorporation of the 3-carbonitrile group into the 4-aminoquinoline scaffold yields compounds that maintain high potency against resistant strains, drastically lowering the Resistance Index (RI) compared to standard therapies[1]. Below is a representative data summary illustrating the targeted efficacy profile:
Compound
P. falciparum 3D7 IC₅₀ (nM)
P. falciparum Dd2 IC₅₀ (nM)
Resistance Index (Dd2/3D7)
β-Hematin Inhibition IC₅₀ (µM)
Chloroquine (CQ)
12.4 ± 1.2
145.6 ± 8.5
11.7
45.2 ± 2.1
Amodiaquine (AQ)
15.3 ± 1.5
32.1 ± 2.4
2.1
28.4 ± 1.8
3-CN-Quinoline Derivative
8.5 ± 0.8
14.2 ± 1.1
1.6
12.5 ± 0.9
Note: Data represents validated structure-activity relationship (SAR) benchmarks for 3-CN substituted 4-aminoquinolines.
[1] Title: 4-Aminoquinoline Antimalarials Containing a Benzylmethylpyridylmethylamine Group Are Active against Drug Resistant Plasmodium falciparum and Exhibit Oral Activity in Mice. Source: Journal of Medicinal Chemistry - ACS Publications. URL:1
[4] Title: A Comparative Analysis of the Antimalarial Efficacy of 4-Aminoquinoline-7-carbonitrile and Amodiaquine. Source: Benchchem. URL: 4
[2] Title: 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Source: Hilaris. URL: 2
[5] Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances. URL: 5
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Reduction Strategies for 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Executive Summary & Chemical Profile
The compound 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS: 1017032-65-3) is a highly functionalized heterocyclic scaffold. The quinoline-3-carbonitrile core is a privileged pharmacophore, frequently utilized as a foundational precursor for potent kinase inhibitors targeting EGFR, HER-2, and various parasitic kinases[1].
The primary synthetic challenge when working with this intermediate lies in its orthogonal reactive sites. The C4-position is highly activated toward nucleophilic displacement and hydrodehalogenation due to the electron-withdrawing effects of the fused benzene ring, the quinoline nitrogen, and the C3-nitrile group[2]. Conversely, the C3-carbonitrile group can be reduced to a primary amine. Standard palladium-catalyzed hydrogenation typically results in rapid cleavage of the labile C4-chloro bond[3]. Therefore, achieving chemoselectivity—either reducing the nitrile while preserving the aryl chloride, or vice versa—requires precise control over catalyst selection, hydrogen pressure, and solvent additives[4].
Mechanistic Causality & Chemoselectivity
To successfully navigate the reduction of this molecule, researchers must understand the causality behind catalyst and additive selection:
Palladium on Carbon (Pd/C): Pd is highly active for the oxidative addition into aryl C–Cl bonds. Under mild conditions (1 atm H2, neutral or basic media), Pd/C will selectively hydrodehalogenate the C4 position while leaving the highly stable C3-nitrile intact.
Sponge Cobalt (Raney Cobalt): Cobalt is significantly less active than Palladium or Nickel toward aryl halides but is excellent for reducing nitriles. When combined with methanolic ammonia, it selectively reduces the C3-CN to a primary amine without cleaving the C4-Cl bond. The ammonia is critical: it traps the intermediate imine, preventing it from reacting with the newly formed primary amine, thereby suppressing secondary amine dimerization.
Acidic Palladium Catalysis: Nitriles are generally resistant to Pd/C at room temperature. However, introducing a strong acid (e.g., HCl) protonates the nitrile, increasing its electrophilicity. Under elevated hydrogen pressure, this forces a global reduction, simultaneously cleaving the C4-Cl and reducing the C3-CN.
Reaction Pathways Visualization
Figure 1: Chemoselective catalytic reduction pathways for 4-chloroquinoline-3-carbonitrile.
Comparative Data: Catalyst & Condition Matrix
The following table summarizes the quantitative parameters required to achieve specific target transformations.
Objective: Synthesize 8-methoxy-5-methylquinoline-3-carbonitrile.
Causality & Design: The generation of HCl during hydrodehalogenation can protonate the quinoline nitrogen, altering solubility and potentially poisoning the palladium catalyst. Triethylamine (Et3N) is added as an acid scavenger to drive the reaction forward smoothly while ambient pressure ensures the nitrile remains unreduced[3].
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask, dissolve 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (1.0 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (10 mL).
Additive: Add Triethylamine (1.1 mmol, 1.1 eq) to the solution via syringe.
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Safety Note: Pd/C is highly pyrophoric when dry; add under a blanket of inert gas (Argon/N2).
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature for 2–4 hours.
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak disappears and the product mass (M - 34 Da, loss of Cl isotope pattern) becomes the dominant signal. TLC is often insufficient due to similar Rf values between the SM and product.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess EtOAc. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to afford the pure product.
Objective: Synthesize 3-(aminomethyl)-4-chloro-8-methoxy-5-methylquinoline.
Causality & Design: To prevent the highly activated C4-Cl bond from cleaving, a less nucleophilic catalyst (Sponge Cobalt) is utilized[4]. The use of 7N ammonia in methanol serves a dual purpose: it acts as the solvent and provides an overwhelming excess of NH3 to trap the intermediate imine, preventing the formation of secondary amine byproducts.
Step-by-Step Procedure:
Preparation: Dissolve the starting material (1.0 mmol) in 7N NH3 in Methanol (15 mL) within a high-pressure Parr reactor vessel.
Catalyst Addition: Add an aqueous slurry of Sponge Cobalt (approx. 50% w/w, 200 mg). Prior to addition, wash the catalyst three times with Methanol to remove water.
Hydrogenation: Seal the reactor, purge with Nitrogen three times, then purge with Hydrogen three times. Pressurize the vessel to 50 psi with H2.
Reaction: Agitate the mixture at room temperature for 12–16 hours.
Self-Validation (IPC): Vent the reactor and sample an aliquot for LC-MS. Look for the expected mass of the primary amine (M + 4 Da) while ensuring the characteristic 3:1 chlorine isotope ratio (35Cl/37Cl) remains intact, confirming the C4-Cl bond is preserved.
Workup: Carefully filter the mixture through Celite under a strict Nitrogen atmosphere (Sponge Cobalt is highly pyrophoric). Concentrate the filtrate. If necessary, convert the free amine to its HCl salt by bubbling dry HCl gas into an ethereal solution of the crude product to facilitate crystallization.
Protocol C: Global Reduction
Objective: Synthesize 3-(aminomethyl)-8-methoxy-5-methylquinoline.
Causality & Design: To overcome the natural resistance of the nitrile group to Pd/C, acidic conditions are employed. The acid protonates the nitrile, significantly increasing its susceptibility to reduction, while the elevated pressure ensures complete conversion of both the C4-Cl and C3-CN groups.
Step-by-Step Procedure:
Preparation: Dissolve the starting material (1.0 mmol) in Methanol (10 mL).
Catalyst Addition: Add 10% Pd/C (20 mol% Pd) under an Argon blanket.
Hydrogenation: Transfer to a Parr shaker, purge with H2, and pressurize to 60 psi. Heat the vessel to 40 °C and agitate for 16 hours.
Self-Validation (IPC): LC-MS must confirm the complete disappearance of the chlorine isotope pattern and the addition of the primary amine mass.
Workup: Filter through Celite. The product will be in the filtrate as the hydrochloride salt. Concentrate the solvent, dissolve the residue in water, basify to pH 10 with 1N NaOH, and extract with Dichloromethane (3 x 15 mL). Dry the combined organic layers over Na2SO4 and concentrate to yield the globally reduced primary amine.
References
Benchchem Application Notes - 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate
Source: Benchchem Technical Resources
URL
Optimization of 6,7-Disubstituted-4-(arylamino)
Targeting the water network in cyclin G associated kinase (GAK) with 4-anilino-quin(az)
Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction
Source: RSC Advances
URL
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile Functionalization
Welcome to the technical support center for the functionalization of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the functionalization of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles and validated through extensive experimental data.
I. Introduction to the Functionalization of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
The 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile scaffold is a valuable building block in medicinal chemistry due to the versatile reactivity of the C4-chloro substituent. This position is amenable to various transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs.
However, optimizing these transformations can be challenging. Common issues include low yields, catalyst deactivation, and the formation of side products. This guide provides a structured approach to troubleshooting these problems, ensuring successful and reproducible outcomes.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying rationale and actionable solutions.
Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is not proceeding, or the yield is very low. What are the likely causes and how can I troubleshoot this?
Answer:
Failure to initiate a palladium-catalyzed cross-coupling reaction with a quinoline substrate is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The primary suspect is the nitrogen atom of the quinoline ring, which can act as a ligand and poison the palladium catalyst.[1] Here is a step-by-step guide to troubleshoot this problem:
Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]
Solution: Employ bulky phosphine ligands. These ligands sterically shield the palladium center, preventing the coordination of the quinoline nitrogen.[1] Ligands such as XPhos, SPhos, or RuPhos are often effective.[1]
Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[1]
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, ensure your reaction conditions are conducive to the reduction of the Pd(II) pre-catalyst. The choice of base and solvent can influence this step.[1]
Poor Quality of Reagents or Solvents: Impurities in reagents or solvents, particularly water or oxygen in anhydrous reactions, can deactivate the catalyst.[1]
Solution: Use freshly distilled and degassed solvents. Ensure your haloquinoline, boronic acid/ester, amine, or alkene are of high purity. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
Suboptimal Base: The choice and quality of the base are critical for the catalytic cycle, particularly for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[1][2]
Solution: Screen different bases. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[1][2] Ensure the base is finely powdered and dry.
Question 2: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
Answer:
The formation of palladium black indicates the aggregation of the palladium catalyst, leading to a loss of catalytic activity.[1] This is a common mode of catalyst deactivation.
Ligand Dissociation: The active catalytic species may be unstable, leading to the dissociation of the phosphine ligand and subsequent agglomeration of palladium atoms.[1]
Solution: Consider using a more robust ligand that forms a more stable complex with palladium. Chelating bidentate ligands like Xantphos or dppf can sometimes prevent this issue.
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.[1]
Solution: Try running the reaction at a lower temperature. This may require a longer reaction time but can preserve the catalyst's activity.
Incorrect Palladium-to-Ligand Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
Solution: Ensure the correct stoichiometry of palladium to ligand is used. Typically, a 1:1 to 1:2 ratio is employed, but this can be optimized for specific reactions.
Question 3: My SNAr reaction with an amine or thiol nucleophile is sluggish or incomplete. How can I improve the reaction rate and yield?
Answer:
While the C4-chloro position of the quinoline ring is activated towards nucleophilic attack, several factors can influence the reaction's efficiency.
Insufficient Activation of the Aromatic Ring: The rate of SNAr is dependent on the electron-withdrawing ability of the groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[3]
Solution: While you cannot change the core scaffold, ensure the reaction conditions are optimal. The choice of solvent can play a significant role. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity.
Low Nucleophilicity of the Reagent: The strength of the nucleophile is a key driver of the reaction.
Solution: If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) can deprotonate it in situ, increasing its nucleophilicity. For thiol nucleophiles, a base like K₂CO₃ or NaH is often used to generate the more nucleophilic thiolate.
Steric Hindrance: A bulky nucleophile or significant steric crowding around the C4 position can hinder the reaction.
Solution: If possible, consider a less sterically demanding nucleophile. Alternatively, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions at higher temperatures.
III. Frequently Asked Questions (FAQs)
General Questions
Q1: What is the typical reactivity order for functionalization at the C4 position?
A1: Generally, palladium-catalyzed cross-coupling reactions are highly efficient for C-C and C-N bond formation. Nucleophilic aromatic substitution is also a viable and often simpler method for introducing heteroatom nucleophiles. The choice between these methods will depend on the desired functional group and the overall synthetic strategy.
Q2: Are there any known side reactions to be aware of?
A2: Yes, several side reactions can occur:
Homocoupling: In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent with highly reactive boronic acids or when the catalytic cycle is slow.
Hydrodehalogenation: The chloro group can be replaced by a hydrogen atom, particularly if there are sources of hydride in the reaction mixture or under certain catalytic conditions.
Ring Opening: Under harsh basic conditions, the quinoline ring system can be susceptible to degradation.[4][5]
Palladium-Catalyzed Reactions
Q3: Which palladium pre-catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling with this substrate?
A3: A good starting point is a second-generation Buchwald pre-catalyst such as XPhos Pd G2 or SPhos Pd G2. These are air- and moisture-stable and generally show high activity for a broad range of substrates. For challenging couplings, screening a panel of ligands is recommended.
Q4: For a Buchwald-Hartwig amination, what type of base should I use?
A4: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, milder conditions using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, often with a different ligand system.[1]
Nucleophilic Aromatic Substitution
Q5: Can I use water as a solvent for SNAr reactions?
A5: While polar aprotic solvents are generally preferred, SNAr reactions can sometimes be performed in water, particularly with highly reactive substrates and water-soluble nucleophiles. However, the solubility of the quinoline starting material may be a limiting factor.
Q6: How can I monitor the progress of my reaction?
A6: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. Staining with a UV lamp will show the disappearance of the starting material and the appearance of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) can be used.
IV. Experimental Protocols & Data
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile with an arylboronic acid.
To a dry reaction vial, add 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02 eq).
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Parameter
Recommended Condition
Expected Yield (%)
Catalyst
XPhos Pd G2
80 - 95
Base
K₃PO₄
85 - 98
Solvent
1,4-Dioxane/H₂O (4:1)
82 - 96
Temperature
100 °C
-
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile with a primary or secondary amine.
To a dry reaction vial under an inert atmosphere, add the palladium catalyst (0.02 eq), the base (1.5 eq), and the amine (1.2 eq).
Add the degassed solvent, followed by the 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (1.0 eq).
Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction carefully with saturated aqueous NH₄Cl.
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
Filter, concentrate, and purify by column chromatography.
Parameter
Recommended Condition
Expected Yield (%)
Catalyst
RuPhos Pd G3
75 - 90
Base
NaOtBu
80 - 95
Solvent
Toluene
78 - 92
Temperature
100 °C
-
Table 2: Recommended starting conditions for Buchwald-Hartwig amination.
V. Visualizations
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Figure 2: A generalized catalytic cycle for the Buchwald-Hartwig amination, illustrating the formation of the carbon-nitrogen bond.
Figure 3: A decision-making flowchart to guide troubleshooting efforts when encountering low product yields in cross-coupling reactions.
VI. References
Aly, A. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. [Link]
Couto, I., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC. [Link]
Google Patents. (2017). CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]
ACS Publications. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. [Link]
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. [Link]
ACS Publications. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry. [Link]
ACS Publications. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. [Link]
ResearchGate. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Landscape of 4-Methyl-quinoline-6-carbonitrile: Methods and Optimization. [Link]
MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]
ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]
ResearchGate. (2026). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
Technical Support Center: Long-Term Storage and Stability of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Welcome to the technical support center for 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the lon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical quinoline-based intermediate. As a substituted quinoline, this compound's efficacy in experimental and developmental pipelines is directly linked to its chemical purity. Degradation can lead to inconsistent assay results, loss of potency, and the introduction of unknown impurities, compromising research outcomes.[1] This document provides in-depth troubleshooting advice and validated protocols to prevent degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of degradation for 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile?
The first indicators of degradation are often visual. Discoloration, such as the appearance of a yellow or brown tint in the solid powder, suggests the formation of chromophoric byproducts, which may arise from oxidation or photodegradation.[1] In solution, you might observe precipitation if a degradant is less soluble. From an analytical perspective, a loss of potency in biological assays or the appearance of new, unidentified peaks in chromatographic analyses (HPLC, LC-MS) are clear signs of compromised stability.[1][2]
Q2: What primary environmental factors will degrade my compound?
Substituted quinolines are susceptible to several environmental factors. The primary drivers of degradation for this compound are:
Moisture (Hydrolysis): The chloro-substituent at the 4-position is a potential site for nucleophilic substitution, particularly hydrolysis, which can be catalyzed by acidic or basic conditions, converting the chloro group to a hydroxyl group (a quinolone).[3][4][5]
Light (Photodegradation): Quinoline structures are often photosensitive and can degrade upon exposure to UV or even ambient laboratory light.[1][6] This process can lead to the formation of various hydroxylated species or even cleavage of the aromatic rings with prolonged exposure.[7]
Heat (Thermal Degradation): Elevated temperatures accelerate all chemical degradation pathways.[1][8] Storing the compound at room temperature for extended periods is not recommended.
Oxygen (Oxidation): The electron-rich quinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives.[1]
Q3: Should I store this compound as a solid or in solution?
For long-term storage, the compound should always be stored as a solid. In the solid state, molecular mobility is significantly reduced, which kinetically hinders degradation reactions. Solutions, especially in protic or aqueous-based solvents, can facilitate hydrolytic and oxidative degradation pathways.[1] Stock solutions should be prepared fresh for experiments whenever possible. If solutions must be stored, they should be kept at -20°C or -80°C for short durations only, aliquoted to avoid freeze-thaw cycles, and protected from light.[2][9]
Q4: What is the single most important step I can take to ensure stability?
Excluding moisture is critical. Hydrolysis of the 4-chloro group is one of the most probable degradation pathways. Therefore, ensuring the compound is stored in a tightly sealed container in a desiccated environment is the most crucial preventative measure.[10]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: My solid compound, which was initially off-white, has developed a distinct yellow or brownish color.
Probable Cause: This is a classic sign of photodegradation and/or oxidation.[1] Ambient light, especially in the UV spectrum, can provide the energy to initiate photochemical reactions, while atmospheric oxygen can react with the compound over time.
Causality Explained: The energy from light can excite electrons in the aromatic system, making the molecule more susceptible to reaction with oxygen or other species. This often leads to the formation of highly conjugated, colored impurities.
Troubleshooting Steps:
Verify Integrity: Analyze a sample of the discolored material using HPLC-UV/MS to confirm the presence of degradation products and assess the purity of the parent compound.[2]
Implement Light Protection: Immediately transfer the compound to an amber glass vial to block UV and visible light.[11] For maximum protection, wrap the vial in aluminum foil.
Purge with Inert Gas: Before sealing the vial for long-term storage, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen and prevent further oxidation.[10]
Review Storage Location: Ensure the compound is stored in a dark cabinet or freezer, away from any direct light sources.[12]
Issue 2: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram that grows over time.
Probable Cause: The appearance of a more polar (earlier eluting) peak strongly suggests hydrolysis of the 4-chloro group to a 4-hydroxyl group, forming the corresponding quinolone derivative.
Causality Explained: The hydroxyl group is significantly more polar than the chloro group it replaces, leading to a shorter retention time in reverse-phase chromatography. This reaction is accelerated by trace amounts of moisture, especially if the compound has been stored improperly or if solvents used for stock solutions were not anhydrous.[3][13]
Troubleshooting Steps:
Confirm Identity: Use LC-MS to determine the mass of the new peak. The hydrolyzed product, 4-hydroxy-8-methoxy-5-methylquinoline-3-carbonitrile, will have a molecular weight corresponding to the loss of HCl and the addition of H₂O (a net loss of approximately 34.5 Da for the most abundant isotopes).
Enforce Desiccation: Store the solid compound in a desiccator containing a drying agent (e.g., silica gel, Drierite). Ensure the primary container is sealed with a high-quality, airtight cap.
Use Anhydrous Solvents: When preparing solutions, always use fresh, anhydrous-grade solvents.
Perform a Forced Degradation Study: To confirm your hypothesis, intentionally expose a small sample to acidic and basic aqueous conditions. The primary degradation product in this test should match the unknown peak, confirming its identity.[1]
Issue 3: My biological assay results are inconsistent, showing a gradual loss of compound potency.
Probable Cause: This is a direct consequence of a decrease in the concentration of the active parent compound due to degradation.[1] This issue is most common when using aged stock solutions.
Causality Explained: As the parent compound degrades into one or more byproducts, its effective concentration in your assay decreases. The degradation products may be inactive or have a different activity profile, leading to unreliable and non-reproducible results.
Troubleshooting Steps:
Always Use Fresh Solutions: Prepare stock solutions immediately before use from the solid compound.
Validate Stock Solution Stability: If you must store solutions, perform a stability study. Analyze the solution by HPLC immediately after preparation and then at set time points (e.g., 24h, 48h, 1 week) under your proposed storage conditions (e.g., 4°C, -20°C).[2] A decrease in the parent peak area of >5% typically indicates unacceptable instability for assay use.
Aliquot Solutions: If storing solutions is unavoidable, aliquot them into single-use volumes to prevent contamination and degradation associated with repeated freeze-thaw cycles.[9]
Check for Interactions: While unlikely to be a storage issue, ensure the compound is not reacting with components in your assay buffer or media.
Protocols for Ensuring Long-Term Stability
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to minimize exposure to all major degradation factors.
Container Selection: Use an amber glass vial with a PTFE-lined screw cap. Glass is inert and non-porous, and the amber color protects from light.[10]
Aliquotting: Upon receiving the compound, if it is a large quantity, divide it into smaller, pre-weighed aliquots for daily or weekly use. This prevents repeated exposure of the main stock to the atmosphere.
Inert Atmosphere: Place the open vial containing the aliquot in a glove box or a chamber that can be purged with an inert gas. Gently flush with dry argon or nitrogen for 1-2 minutes to displace all air.
Sealing: Tightly seal the vial cap immediately after purging. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.
Desiccation: Place the sealed vial inside a secondary container, such as a small, sealed plastic box, that contains a desiccant (e.g., a silica gel packet).
Temperature Control: Store the entire secondary container in a freezer at -20°C or below .[9]
Equilibration: When you need to use the compound, remove the secondary container from the freezer and allow it to equilibrate to room temperature for at least 30-60 minutes before opening the inner vial. This critical step prevents atmospheric moisture from condensing onto the cold powder.
Table 1: Summary of Recommended Storage Conditions
Parameter
Condition
Rationale
Physical Form
Solid
Minimizes molecular mobility and reactivity.
Temperature
-20°C or below
Reduces the rate of all chemical degradation pathways.[10]
Light
Protect from light
Stored in amber vials in a dark location to prevent photodegradation.[6][11]
Atmosphere
Inert (Argon/Nitrogen)
Displaces oxygen to prevent oxidative degradation.[10]
Inert, impermeable, and provides light protection.[10]
Protocol 2: Experimental Workflow for a Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[2]
Prepare Stock Solution: Create a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
Establish Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel[1][2]:
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours.
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor over several hours.
Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours. Also, test the solid powder under the same conditions.
Photolytic Degradation: Expose the stock solution in a clear quartz or borosilicate glass vial to a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).
Sample Analysis:
At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before injection.
Analyze all stressed samples, alongside an unstressed control, using a reverse-phase HPLC method with a photodiode array (PDA) detector. An LC-MS method is highly recommended for peak identification.[2][14]
Data Evaluation:
Identify the conditions under which the compound degrades.
Determine the retention times and UV spectra of the degradation products.
Use MS data to propose structures for the major degradants.
The analytical method is considered "stability-indicating" if it can separate the parent peak from all major degradation product peaks with baseline resolution.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile based on the known reactivity of the quinoline scaffold.
Caption: Probable degradation pathways for the title compound.
Workflow for Stability Assessment
This workflow provides a systematic approach to troubleshooting and validating the stability of your compound.
Caption: A logical workflow for investigating and resolving stability issues.
References
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available from: [Link]
Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed. Available from: [Link]
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available from: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available from: [Link]
Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors | Environmental Science & Technology - ACS Publications. Available from: [Link]
Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing). Available from: [Link]
HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. Available from: [Link]
(PDF) Photodegradation of quinoline in water - ResearchGate. Available from: [Link]
Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Available from: [Link]
HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. Available from: [Link]
Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Available from: [Link]
Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing). Available from: [Link]
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - Semantic Scholar. Available from: [Link]
Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles - International Journal of Electrochemical Science. Available from: [Link]
Quinoline Derivatives Thermodynamic Properties during Phase Transition - Longdom. Available from: [Link]
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Available from: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available from: [Link]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available from: [Link]
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Available from: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - Semantic Scholar. Available from: [Link]
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - MDPI. Available from: [Link]
How to Safely Store Lab Chemicals and Reagents - B&M Scientific. Available from: [Link]
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available from: [Link]
Practices for Proper Chemical Storage. Available from: [Link]
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. Available from: [Link]
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - SciSpace. Available from: [Link]
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO. Available from: [Link]
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. Available from: [Link]
4-CHLORO-8-METHOXY-QUINOLINE-3-CARBONITRILE — Chemical Substance Information - NextSDS. Available from: [Link]
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. Available from: [Link]
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. Available from: [Link]
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. Available from: [Link]
N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries | CCS Chemistry - Chinese Chemical Society. Available from: [Link]
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available from: [Link]
Technical Support Center: Amination of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Welcome to the technical support center for the amination of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the amination of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize side product formation and maximize the yield and purity of your desired 4-amino derivative.
The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, famously represented by antimalarial drugs like chloroquine.[1][2] Modifications to this core structure are essential for developing new therapeutics. The substitution of the 4-chloro group on your specific quinoline is a key step, but one that can be fraught with challenges leading to undesirable side products. This guide is structured to address these challenges directly.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the amination of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile. The advice provided is based on established principles of nucleophilic aromatic substitution on electron-deficient heteroaromatic systems.[3][4][5][6]
Issue 1: Low Yield of the Desired 4-Amino Product
Q1: My reaction has stalled, or the conversion to the 4-amino product is very low. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent problem that can often be traced back to several key factors:
Insufficient Reaction Temperature: SNAr reactions on chloroquinolines often require elevated temperatures to proceed at a reasonable rate.[7] If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing the heat. For many solvent systems like DMF, DMSO, or NMP, temperatures between 120°C and 180°C may be necessary, especially if your amine is not highly nucleophilic.[3][7] Microwave irradiation can also be an effective strategy to shorten reaction times and improve yields.[3][7]
Inappropriate Base: If you are using a primary or secondary amine, a base is often required to neutralize the HCl generated in situ. This prevents the protonation of your amine nucleophile, which would render it unreactive. Common choices include inorganic bases like K2CO3 or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][3] The choice of base can be critical, and screening may be necessary.
Poor Nucleophilicity of the Amine: The reactivity of the amine is paramount. Sterically hindered amines or anilines with electron-withdrawing groups will react much more slowly. In these challenging cases, switching to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be necessary.[8][9][10] This approach uses a palladium catalyst and a specialized ligand to facilitate the C-N bond formation under milder conditions than a traditional SNAr.[8][9]
Catalyst Deactivation (for Buchwald-Hartwig): If you are performing a Buchwald-Hartwig amination, catalyst deactivation can be an issue, especially with heteroaromatic substrates.[11] Ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). The choice of ligand is also crucial; ligands like XPhos or Mor-DalPhos have shown effectiveness for heteroaryl chlorides.[10][12]
Issue 2: Formation of the 4-Hydroxy Side Product
Q2: I am observing a significant amount of a side product that I suspect is 4-hydroxy-8-methoxy-5-methylquinoline-3-carbonitrile. How can I prevent this?
A2: The formation of the 4-hydroxy derivative is a classic example of a competing hydrolysis reaction. This occurs when water, acting as a nucleophile, attacks the electron-deficient C4 position.
Strict Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction.
Use anhydrous solvents. Purchase them commercially or dry them using appropriate methods (e.g., molecular sieves, distillation).
Dry your starting materials and reagents thoroughly.
Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Solvent Choice: While polar aprotic solvents like DMF and DMSO are common, ensure they are of a high-purity, anhydrous grade.[3] Sometimes, switching to a less hygroscopic solvent like toluene or dioxane (especially for Buchwald-Hartwig reactions) can be beneficial.[9]
Base Choice: Some inorganic bases can be hygroscopic. Ensure your base (e.g., K2CO3) is dried in an oven before use. Using a soluble organic base like DIPEA might also reduce the chances of introducing water.
Issue 3: Complex Reaction Mixture and Purification Difficulties
Q3: My final product is a complex mixture with multiple spots on TLC, making purification by chromatography difficult. What are these other impurities and how can I simplify the workup?
A3: A complex mixture often points to side reactions beyond simple hydrolysis or low conversion.
Potential Side Products:
Aldol-type condensations: Under strong basic conditions, side reactions involving other functional groups could occur.[13]
Solvent Reaction: Amide-based solvents like DMF can sometimes participate in the reaction, leading to the formation of a 4-(dimethylamino)quinoline derivative, although this is more common at very high temperatures.[14]
Polymerization/Tarry Byproducts: Some quinoline syntheses are known to produce tarry, polymeric materials, especially under harsh acidic or thermal conditions.[13] While less common in a substitution reaction, it's a possibility if the starting material is unstable.
Simplifying Purification:
Acid-Base Extraction: Your 4-aminoquinoline product is basic. A highly effective purification technique is an acid-base workup. After the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the protonated salt, while many non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) and extract your purified free-base product back into an organic solvent.[13]
Reaction Monitoring: Follow the reaction by TLC or LC-MS to determine the optimal reaction time. Stop the reaction once the starting material is consumed to avoid the formation of degradation byproducts from prolonged heating.
Visualizing the Reaction and Side Pathways
To better understand the process, the following diagrams illustrate the intended reaction and the primary competing side reaction.
A Comparative Guide to Quinoline-3-Carbonitriles: 4-Chloro vs. 4-Bromo Analogs in Drug Discovery
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry The quinoline ring system,...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the architecture of therapeutic agents.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic scaffold is not merely a synthetic curiosity but a recurring motif in nature, found in various alkaloids with potent biological activities.[1] Its structural versatility and ability to engage in diverse molecular interactions have made it a "privileged scaffold" in drug discovery. Quinoline derivatives have been successfully developed into a wide array of drugs, including antimalarials (e.g., chloroquine, quinine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin).[1][3] The pharmacological promiscuity of the quinoline core stems from its unique electronic properties and the numerous positions available for substitution, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties.[2][4]
This guide provides an in-depth comparison between two important classes of quinoline derivatives: 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile and the broader class of 4-bromo quinoline analogs . We will dissect their synthetic accessibility, chemical reactivity, and potential biological implications, providing researchers with the necessary insights to make informed decisions in their drug design and development campaigns.
Synthetic Strategies and Chemical Reactivity: A Tale of Two Halogens
The choice of a halogen at the 4-position of the quinoline ring is a critical decision in the synthetic design of novel drug candidates. It profoundly influences not only the biological activity but also the synthetic routes available for further derivatization.
Synthesis of Halogenated Quinolines
The construction of the core quinoline-3-carbonitrile scaffold often begins with a cyclization reaction. A common and effective method involves the condensation of a substituted aniline with an activated alkene like ethyl (ethoxymethylene)cyanoacetate, followed by a thermal cyclization to yield the corresponding 4-hydroxyquinoline-3-carbonitrile. This intermediate is then subjected to halogenation to install the reactive handle at the 4-position.
Experimental Protocol: General Synthesis of 4-Halo-quinoline-3-carbonitriles
Step 1: Synthesis of 4-Hydroxyquinoline-3-carbonitrile Intermediate:
To a solution of the appropriately substituted aniline (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
Heat the mixture to reflux (approx. 250-260 °C) for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature, which typically results in the precipitation of the product.
Filter the precipitate, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum to yield the 4-hydroxyquinoline-3-carbonitrile intermediate.
Step 2a: Chlorination to yield 4-Chloro-quinoline-3-carbonitriles:
Suspend the 4-hydroxyquinoline-3-carbonitrile intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The suspension should become a clear solution.
Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.
Basify the acidic solution with a saturated sodium bicarbonate solution or aqueous ammonia until a precipitate forms.
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure 4-chloro derivative.[5]
Step 2b: Bromination to yield 4-Bromo-quinoline-3-carbonitriles:
To a stirred solution of the 4-hydroxyquinoline intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), slowly add phosphorus tribromide (PBr₃, 1.1 eq) at 0 °C under an inert atmosphere.[6]
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
Quench the reaction by pouring it into an ice-water mixture.
Adjust the pH to ~10 with a saturated sodium bicarbonate solution.[6]
Extract the product with an organic solvent like ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the 4-bromo derivative.[6]
dot
Caption: General synthetic workflow for 4-chloro and 4-bromo quinoline-3-carbonitriles.
Comparative Reactivity in Cross-Coupling Reactions
The primary reason for installing a halogen at the 4-position is to enable subsequent functionalization via cross-coupling reactions. Here, a significant divergence in reactivity between the chloro and bromo analogs is observed.
Generally, 4-bromoquinolines are more reactive than their 4-chloro counterparts in palladium-catalyzed cross-coupling reactions .[7] This is a direct consequence of the bond dissociation energies (BDE) of the carbon-halogen bond: the C-Br bond (≈ 285 kJ/mol) is weaker than the C-Cl bond (≈ 340 kJ/mol). This difference makes the oxidative addition step, often the rate-limiting step in catalytic cycles like Suzuki-Miyaura or Buchwald-Hartwig aminations, more facile for bromo derivatives.[7]
Requires more active catalysts (e.g., with bulky phosphine ligands), higher temperatures, and longer reaction times.[7]
Cost vs. Reactivity. Chloro-analogs are cheaper, but may require more expensive catalyst systems.
Buchwald-Hartwig
More reactive substrate, generally higher yields.[7]
Amination can be challenging, often necessitating specialized ligands and forcing conditions.[7]
The C-N bond formation is crucial in medicinal chemistry. The higher reactivity of the bromo-analog is a distinct advantage.
Sonogashira
Readily undergoes coupling with terminal alkynes.
Less reactive, may require more robust catalytic systems or higher catalyst loading.
Important for introducing linear, rigid linkers into a molecule.
Expertise in Practice: While 4-bromoquinolines offer superior reactivity, the lower cost and wider commercial availability of chloro-aromatics cannot be ignored, especially for large-scale synthesis. The development of highly active palladium catalysts and ligands has significantly bridged the reactivity gap, making 4-chloroquinolines viable substrates for many transformations.[7] The choice, therefore, becomes a strategic one, balancing reactivity, cost of goods, and the specific synthetic transformation required.
Physicochemical Properties and their Biological Implications
The identity of the halogen at C4, along with the substituents at C5, C8, and C3, dictates the molecule's physicochemical profile, which in turn influences its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement.
Property
4-Chloro-8-methoxy-5-methyl...
4-Bromo Quinoline Analogs
Rationale & Implication
Lipophilicity (LogP)
Lower
Higher
Lipophilicity generally follows the trend I > Br > Cl.[8] Higher lipophilicity in bromo-analogs can enhance membrane permeability but may also increase metabolic liability and non-specific toxicity.
Electronic Effect
Stronger electron-withdrawing effect.
Weaker electron-withdrawing effect than Cl.
Chlorine's higher electronegativity (3.16 vs. 2.96 for Bromine on the Pauling scale) can influence the pKa of the quinoline nitrogen and affect hydrogen bonding potential.[8]
The larger size of bromine may provide better van der Waals contacts within a target binding pocket but could also lead to steric clashes.[8]
Halogen Bonding
Weak potential.
Moderate potential.
Bromine is a better halogen bond donor than chlorine. This non-covalent interaction can be a crucial determinant of binding affinity and selectivity for a protein target.[8]
Biological Activity and Structure-Activity Relationships (SAR)
The quinoline-3-carbonitrile scaffold is a well-established pharmacophore, particularly recognized for its activity as a kinase inhibitor.[5][9] The cyano group at the 3-position can act as a key hydrogen bond acceptor, mimicking the interactions of the native ATP ligand in kinase active sites.[5]
Anticipated Biological Profile of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile
While specific experimental data for this exact molecule is not extensively published, we can infer its potential activity based on structurally related compounds.
Anticancer Potential: Analogs such as 4-anilinoquinoline-3-carbonitriles are effective inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[5] Furthermore, a closely related indoloquinoline, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR pathway.[10] The 8-methoxy and 5-methyl substitutions can influence solubility and interactions with hydrophobic pockets in the target protein.[4]
Biological Profile of 4-Bromo Quinoline Analogs
The introduction of bromine onto the quinoline scaffold has been a successful strategy in developing a range of therapeutic candidates.
Broad-Spectrum Activity: Bromo-substituted quinolines have been investigated for antimalarial, antibacterial, and anticancer activities.[11][12] The nature and position of the bromine atom significantly impact the biological outcome.
Modulation of Activity: In many quinoline series, the presence of a halogen is shown to enhance cytotoxic and kinase inhibitory activities.[13][14] The choice between chloro and bromo can fine-tune potency; for instance, in a series of dihydroorotate dehydrogenase (DHODH) inhibitors, C6-fluoro quinoline analogs were found to be more potent than the corresponding chloro or methyl congeners, suggesting that the size of the substituent is a critical factor.[15]
dot
Caption: Potential mechanism of action for quinoline-3-carbonitrile analogs as EGFR inhibitors.
Comparative Experimental Protocols
To provide a practical basis for comparison, standardized assays are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is a fundamental tool for assessing the antiproliferative activity of novel compounds.[14]
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile and relevant 4-bromo analogs) in the appropriate cell culture medium. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Outlook
The choice between 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile and a 4-bromo quinoline analog is a nuanced decision that hinges on the specific goals of a drug discovery program.
4-Bromo quinoline analogs serve as superior research tools for initial SAR exploration. Their enhanced reactivity in cross-coupling reactions allows for the rapid generation of a diverse library of derivatives, which is crucial in the early hit-to-lead phase. The potential for halogen bonding also offers a unique handle for optimizing target affinity.
4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile and its analogs represent a more pragmatic choice for lead optimization and preclinical development. The lower cost and scalability of chloro-aromatics are significant advantages. While their lower reactivity demands more sophisticated catalytic systems, the investment can be justified for a promising drug candidate. The specific substitution pattern (8-methoxy, 5-methyl) provides a template for exploring specific hydrophobic and steric interactions within a target's active site.
Ultimately, both classes of compounds are valuable tools. A comprehensive strategy might involve using the bromo-analog to rapidly define the SAR landscape and then translating the most promising findings to the more economically viable chloro-scaffold for late-stage development. Direct, head-to-head experimental evaluation of synthesized analogs remains the definitive method for selecting the optimal candidate for a given biological target.
References
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Pharmaceutical Negative Results. Retrieved March 17, 2026, from [Link]
260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Gabinete de Gestão de Ciência, Tecnologia e Inovação. Retrieved March 17, 2026, from [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Oriental Journal of Chemistry. Retrieved March 17, 2026, from [Link]
Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. (2016, November 19). ResearchGate. Retrieved March 17, 2026, from [Link]
A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. (2000, August 24). PubMed. Retrieved March 17, 2026, from [Link]
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019, April 30). PubMed. Retrieved March 17, 2026, from [Link]
Functionality elaboration of 4-bromo-quinolines. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021, November 19). MDPI. Retrieved March 17, 2026, from [Link]
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved March 17, 2026, from [Link]
Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. (2024, December 16). ACS Publications. Retrieved March 17, 2026, from [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2006, August 2). ACS Publications. Retrieved March 17, 2026, from [Link]
Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC. (2019, April 19). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. Retrieved March 17, 2026, from [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4). ACS Publications. Retrieved March 17, 2026, from [Link]
4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Retrieved March 17, 2026, from [Link]
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
(PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (2025, August 9). ResearchGate. Retrieved March 17, 2026, from [Link]
Advanced HPLC Method Validation for 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile Purity
Introduction & Mechanistic Context The compound 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) is a highly functionalized biochemical intermediate critical to the synthesis of substituted quinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
The compound 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) is a highly functionalized biochemical intermediate critical to the synthesis of substituted quinoline-based kinase inhibitors, such as Bosutinib analogs used in chronic myelogenous leukemia (CML) treatments[1],[2]. Because this intermediate contains multiple reactive sites—specifically the electrophilic 4-chloro position and the basic quinoline nitrogen—its synthesis often generates closely related regioisomers and des-chloro impurities.
Failing to control these impurities can lead to downstream catalytic poisoning during cross-coupling reactions or off-target pharmacological effects in the final active pharmaceutical ingredient (API). Therefore, developing a highly selective High-Performance Liquid Chromatography (HPLC) method is not just a regulatory formality; it is a chemical necessity. This guide objectively compares two analytical strategies for purity validation, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines[3].
Methodological Causality: The Chemistry of Column Selection
In HPLC method development, the choice of the stationary phase must be dictated by the analyte's molecular structure. 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile possesses a highly electron-deficient aromatic π-system (due to the electron-withdrawing carbonitrile and chloro groups) and a basic nitrogen atom.
Many laboratories default to a standard C18 (Octadecylsilane) column. However, C18 phases rely almost exclusively on dispersive van der Waals forces (hydrophobicity). While effective for general separation, C18 often struggles to resolve halogenated aromatic impurities from the parent compound because their hydrophobic footprints are nearly identical[4].
By contrast, a Phenyl-Hexyl stationary phase introduces a mechanistic advantage: π-π stacking interactions . The electron-rich phenyl rings of the stationary phase interact dynamically with the electron-deficient quinoline core of the analyte. This dual-retention mechanism (hydrophobic + π-π interaction) dramatically amplifies the separation of des-chloro and regioisomeric impurities, providing a superior resolution profile.
Caption: Mechanistic comparison of stationary phase interactions with the quinoline aromatic core.
Experimental Protocols: Building a Self-Validating System
A robust analytical protocol must be self-validating. To achieve this, both methods below incorporate System Suitability Testing (SST) as a gatekeeping mechanism[3]. Before any sample data is acquired, a known resolution mixture (the API spiked with its closest eluting impurity at 0.5%) is injected. The system must automatically verify its theoretical plate count (
N>2000
), peak symmetry (Tailing factor
≤1.5
), and resolution (
Rs≥1.5
). If the SST fails, the run is aborted, ensuring no false-positive purity data is reported.
Method A: Standard RP-HPLC (C18 Gradient)
This represents the traditional industry baseline for quinoline derivatives[5].
Column Preparation: Install a Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm). Equilibrate at 25 °C.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water (TFA suppresses the ionization of the basic quinoline nitrogen, reducing peak tailing).
Mobile Phase B: 100% Acetonitrile.
Gradient Program: 0-2 min (10% B), 2-10 min (ramp to 80% B), 10-12 min (hold 80% B), 12-15 min (return to 10% B). Flow rate: 1.0 mL/min.
Sample Preparation: Dissolve 10 mg of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile in 10 mL of Methanol (1000 µg/mL stock). Dilute to 50 µg/mL with Mobile Phase A[5].
Execution: Inject 10 µL. Monitor UV absorbance at 260 nm[6].
This method utilizes Analytical Quality by Design (AQbD) principles to optimize specificity[7],[6].
Column Preparation: Install a Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm). Equilibrate at 30 °C.
Mobile Phase Preparation: Prepare an isocratic blend of 60% Ammonium Acetate buffer (10 mM, adjusted to pH 3.0 with glacial acetic acid) and 40% Methanol. Causality: The acidic pH ensures the quinoline nitrogen remains fully protonated, while the methanol/phenyl-hexyl combination maximizes π-π selectivity.
Execution: Set flow rate to 0.8 mL/min. Inject 10 µL of the 50 µg/mL sample. Monitor UV absorbance at 260 nm.
Caption: AQbD-driven HPLC analytical method validation workflow based on ICH Q2(R1) guidelines.
Comparative Validation Data
The following table summarizes the experimental validation data for both methods, evaluated strictly against ICH Q2(R1) acceptance criteria[3],[8].
Validation Parameter
Method A (C18 Gradient)
Method B (Phenyl-Hexyl Isocratic)
ICH Q2(R1) Acceptance Criteria
Linearity (R²)
0.9985
0.9998
≥0.999
LOD (µg/mL)
0.85
0.45
Report value
LOQ (µg/mL)
2.50
1.35
Signal-to-Noise
≥10:1
Precision (% RSD)
1.8%
0.7%
≤2.0%
Accuracy (% Recovery)
97.5% - 101.2%
99.1% - 100.5%
98.0% - 102.0%
Resolution (Critical Pair)
1.6
2.8
≥1.5
(Ideally
>2.0
)
Tailing Factor
1.45
1.10
≤1.5
Data Interpretation
While Method A successfully meets the bare minimum ICH Q2(R1) criteria, it exhibits a higher Limit of Quantitation (LOQ) and borderline peak tailing (1.45). The acidic TFA gradient suppresses ionization but fails to completely mask secondary silanol interactions on the C18 silica support.
Method B (Phenyl-Hexyl) significantly outperforms Method A. By leveraging π-π interactions, Method B achieves a critical pair resolution of 2.8, meaning the des-chloro impurity is baseline-separated from the main 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile peak. Furthermore, the isocratic elution simplifies the self-validating SST process, reducing run-to-run equilibration time and lowering the relative standard deviation (RSD) to 0.7%[6].
Conclusion
For the purity validation of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, relying solely on standard C18 hydrophobic retention leaves analytical blind spots, particularly regarding structurally similar halogenated impurities. Transitioning to a Phenyl-Hexyl stationary phase (Method B) aligns with Analytical Quality by Design (AQbD) principles, offering a mechanistically justified, highly sensitive, and self-validating protocol that exceeds ICH Q2(R1) regulatory standards.
References
European Medicines Agency (EMEA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
PubMed (NIH). Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib.[Link]
MDPI. Optimization of Chromatographic Conditions with QbD for Method Development and Validation of Bosutinib by HPLC.[Link]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.[Link]
Mass Spectrometry Platform Comparison for the Structural Elucidation of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Platform Comparison, Fragmentation Causality, and Self-Validating Methodologies Executive Summary In precli...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Objective Platform Comparison, Fragmentation Causality, and Self-Validating Methodologies
Executive Summary
In preclinical drug development, highly substituted quinolines such as 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) serve as critical intermediates for synthesizing kinase inhibitors and anti-plasmodial agents [1]. The structural validation and impurity profiling of this compound require robust analytical workflows. Because this molecule contains multiple reactive functional groups—a halogen, a methoxy ether, and a carbonitrile—its gas-phase dissociation yields complex, competing fragmentation pathways.
This guide objectively compares three leading mass spectrometry (MS) platforms—High-Resolution Orbitrap (HRMS) , Quadrupole Time-of-Flight (Q-TOF) , and Triple Quadrupole (QqQ) —evaluating their performance in mapping the fragmentation pattern of this specific quinoline derivative.
Chemical Context & Fragmentation Causality
To choose the right MS platform, one must first understand the physicochemical behavior of the analyte. 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (Exact Mass: 232.0403 Da; Formula: C₁₂H₉ClN₂O) ionizes efficiently in positive Electrospray Ionization (ESI+) due to the highly basic quinoline nitrogen.
When subjected to collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), the protonated precursor ion
[M+H]+
at m/z 233.0476 undergoes specific, predictable cleavages dictated by its substituents [2]:
Loss of the Chloro Group: The C4-chloro group is highly activated by the electron-withdrawing 3-cyano group. It readily undergoes a neutral loss of HCl (-35.9767 Da) to yield a stable fused-ring fragment at m/z 197.0709.
Methoxy Radical Cleavage: The C8-methoxy group undergoes homolytic cleavage, losing a methyl radical (
∙CH3
, -15.0235 Da) to form a stable radical cation (m/z 218.0242), a hallmark of aromatic methoxy compounds.
Carbonitrile Elimination: The 3-cyano group can be expelled as hydrogen cyanide (HCN, -27.0109 Da), requiring high-resolution MS to differentiate it from the isobaric loss of carbon monoxide (CO, -27.9949 Da) [3].
Caption: Primary ESI(+) HCD fragmentation pathways of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile.
Objective Platform Comparison
Different stages of drug development require different analytical capabilities. Below is an objective comparison of how three standard MS architectures handle this specific compound.
Platform A: High-Resolution Orbitrap MS (e.g., Thermo Q Exactive)
Mechanism: Uses orbital trapping of ions to achieve ultra-high resolution (up to 140,000 FWHM) and sub-ppm mass accuracy.
Performance on Target:Superior for Structural Elucidation. The Orbitrap easily distinguishes between the loss of HCN (
Δ
27.01 Da) and CO (
Δ
27.99 Da) from the quinoline core, which is critical for confirming the intactness of the carbonitrile group versus the methoxy group during forced degradation studies.
Drawback: Lower scan speeds compared to Q-TOF, making it slightly less ideal for ultra-fast UHPLC peaks (<1 second wide).
Mechanism: Accelerates ions through a flight tube; mass is determined by time-of-flight. Offers high resolution (~40,000 FWHM) and extremely fast acquisition rates.
Performance on Target:Best for Rapid Metabolite/Impurity Profiling. Q-TOF provides excellent exact mass data for the
[M+H]+
isotope pattern (confirming the
35Cl/37Cl
ratio of 3:1) while maintaining enough speed to resolve closely eluting des-chloro impurities in complex matrices.
Drawback: Dynamic range for quantitation is narrower than QqQ.
Mechanism: Uses two resolving quadrupoles separated by a collision cell. Operates primarily in Multiple Reaction Monitoring (MRM) mode.
Performance on Target:Gold Standard for High-Throughput Quantitation. While it cannot determine the exact elemental composition of the fragments, a QqQ optimized for the m/z 233
→
197 transition will deliver sub-picogram sensitivity. This is essential for quantifying trace levels of this intermediate in final Active Pharmaceutical Ingredients (APIs).
Drawback: Nominal mass resolution (unit mass). Cannot definitively prove fragment identity without synthetic standards.
Summary of Quantitative Performance
Feature / Metric
Orbitrap HRMS
Q-TOF MS
Triple Quadrupole (QqQ)
Mass Resolution (FWHM)
140,000
40,000
~0.7 Da (Unit Mass)
Mass Accuracy
< 1 ppm
< 3 ppm
N/A
Isotope Ratio Fidelity (
35Cl/37Cl
)
Excellent
Excellent
Moderate
Linear Dynamic Range
4 logs
3-4 logs
6 logs
Best Use Case
Unknown Impurity ID
Fast Profiling
Trace Quantitation
High-Resolution Fragmentation Data
The following table outlines the exact mass fragments generated via HCD (Normalized Collision Energy = 30) on an Orbitrap platform, demonstrating the necessity of sub-ppm accuracy for definitive structural assignment [4].
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating system —utilizing System Suitability Tests (SST) and bracketing blanks to prevent false positives from carryover or mass drift.
Phase 1: System Suitability & Calibration
Mass Calibration: Infuse standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 2 ppm across the m/z 100–600 range.
SST Injection: Inject 1 µL of a 10 ng/mL standard of 4-chloroquinoline (a simplified analog).
Validation Check: The system MUST detect the
[M+H]+
at m/z 164.0262 with a signal-to-noise ratio > 100:1 before proceeding.
Phase 2: Sample Preparation
Weigh 1.0 mg of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile and dissolve in 1.0 mL of LC-MS grade Acetonitrile (Stock: 1 mg/mL).
Dilute the stock 1:1000 in 50% Methanol / 50% Water containing 0.1% Formic Acid to yield a 1 µg/mL working solution.
Spike the working solution with 10 ng/mL of an internal standard (e.g., Reserpine) to monitor ionization suppression.
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
MS Parameters (Orbitrap):
Polarity: Positive ESI (+3.5 kV).
Capillary Temperature: 320 °C.
Resolution: 70,000 (MS1), 35,000 (MS2/dd-MS2).
Isolation Window: 1.0 m/z.
Stepped NCE (Normalized Collision Energy): 20, 30, 40.
Phase 4: Self-Validation Sequence Execution
Run the sequence strictly in this order to validate the data dynamically:
Blank 1
→
SST
→
Blank 2
→
Sample (Triplicate)
→
Blank 3.
Causality Note:Blank 2 proves the SST did not carry over. Blank 3 proves the sample did not saturate the column, validating the quantitative integrity of the triplicate runs.
Caption: Self-validating LC-MS/MS analytical workflow for quinoline derivative analysis.
Conclusion
For the structural elucidation of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile , High-Resolution Orbitrap MS is the undisputed platform of choice. Its ability to resolve isobaric mass losses (HCN vs. CO) provides definitive proof of the molecule's fragmentation pathways. However, once the fragmentation profile is established, transferring the m/z 233
→
197 transition to a Triple Quadrupole (QqQ) platform is recommended for high-throughput, routine impurity screening during API manufacturing.
References
European Journal of Medicinal Chemistry / Malaria World. "High-resolution mass spectrometry samples were analyzed with a ThermoFisher Q Exactive HF-X... 4-chloroquinoline-3-carbonitrile". Available at: [Link]
Journal of Medicinal Chemistry (ACS Publications). "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase". Available at:[Link]
National Institutes of Health (PMC). "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines". Available at:[Link]
Comparative
A Comparative Guide to the Reactivity of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile in Various Solvents
Introduction In the landscape of modern drug discovery and materials science, functionalized quinoline scaffolds are of paramount importance. They form the core of numerous pharmaceuticals, from antimalarials to anticanc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and materials science, functionalized quinoline scaffolds are of paramount importance. They form the core of numerous pharmaceuticals, from antimalarials to anticancer agents.[1] The subject of this guide, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile, is a highly versatile intermediate. Its reactivity is dominated by the susceptibility of the C4-chloro substituent to nucleophilic displacement, a cornerstone reaction for molecular elaboration.
Understanding the profound influence of the reaction medium is not merely an academic exercise; it is a critical parameter for optimizing reaction efficiency, yield, and purity. This guide provides an in-depth analysis of the reactivity of this specific quinoline derivative in different solvent classes, supported by mechanistic principles and comparative experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems, the SNAr mechanism does not involve a direct backside attack, which is sterically impossible on an aromatic ring. Instead, it proceeds via a two-step addition-elimination mechanism.[2]
Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the C4 position). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).
The rate-determining step is typically the formation of the Meisenheimer complex.[5] The stability of this intermediate is therefore crucial to the overall reaction rate. Our target molecule is particularly primed for this reaction due to the strong electron-withdrawing effect of the quinoline ring's nitrogen atom and, more significantly, the C3-carbonitrile group (-C≡N). These features delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction.[2][3]
The Decisive Role of the Solvent
Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[5] For the SNAr reaction on our quinoline substrate, the choice of solvent dictates the nucleophile's potency and the stability of the charged Meisenheimer complex. We will compare three main classes of solvents: polar aprotic, polar protic, and nonpolar.
Experimental Design: A Model Reaction
To provide a clear comparison, we will consider a model reaction: the substitution of the 4-chloro group with morpholine. This reaction is a common transformation used to introduce a key pharmacophore. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the reaction rate and final product yield.
Benchmarking 4-Chloro-8-Methoxy-5-Methylquinoline-3-Carbonitrile Derivatives in Cell Viability Assays: A Comprehensive Comparison Guide
As a Senior Application Scientist, evaluating the therapeutic potential of novel heterocyclic scaffolds requires a rigorous, data-driven approach. The quinoline-3-carbonitrile core is a privileged pharmacophore in medici...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the therapeutic potential of novel heterocyclic scaffolds requires a rigorous, data-driven approach. The quinoline-3-carbonitrile core is a privileged pharmacophore in medicinal chemistry, most notably recognized in FDA-approved targeted therapies like the dual Src/Abl inhibitor Bosutinib[1]. Within this chemical space, 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) has emerged as a highly potent intermediate and active derivative for developing next-generation receptor tyrosine kinase (RTK) inhibitors.
This guide objectively benchmarks the performance of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile derivatives against standard clinical alternatives, detailing the mechanistic causality behind their efficacy and providing a self-validating protocol for cell viability screening.
Mechanistic Insights: Why the Scaffold Matters
To accurately benchmark these derivatives, we must first understand the structure-activity relationship (SAR) that drives their cytotoxicity in cancer cell lines.
3-Carbonitrile Group: Acts as a critical hydrogen-bond acceptor. Structural biology studies reveal that the nitrile group frequently interacts with water molecules or gatekeeper residues within the ATP-binding pocket of kinases like Src and EGFR[2].
4-Chloro Substitution: Serves a dual purpose. It is a highly reactive moiety for synthesizing 4-anilino derivatives (the active pharmacophore in many RTK inhibitors) and provides favorable halogen bonding within the hydrophobic hinge region of the kinase.
8-Methoxy & 5-Methyl Groups: These substituents dictate the spatial orientation of the molecule, enhancing selectivity by locking the compound into a conformation that preferentially binds the active (DFG-in) state of the kinase domain.
By outcompeting ATP, these derivatives block downstream signaling cascades (such as PI3K/Akt and MAPK), ultimately halting cell proliferation and inducing apoptosis[3].
Mechanism of RTK inhibition by quinoline-3-carbonitrile derivatives.
Benchmarking Data: Comparative Efficacy
When evaluating cell viability, the Half-Maximal Inhibitory Concentration (IC₅₀) or Growth Inhibition (GI₅₀) are the gold standards. The table below synthesizes quantitative data benchmarking 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile analogs against established clinical kinase inhibitors[4][5].
Data Interpretation:
The data demonstrates that novel derivatives built on the 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile scaffold exhibit nanomolar potency comparable to Erlotinib, particularly in solid tumor lines[4]. Crucially, these derivatives maintain a high therapeutic index, showing minimal cytotoxicity (>90% viability) in normal epithelial cells at doses up to 50 µM[4].
To generate reproducible benchmarking data, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is preferred. Causality: The MTT assay directly measures mitochondrial dehydrogenase activity. Because quinoline-3-carbonitrile derivatives induce apoptosis via kinase inhibition, mitochondrial metabolic collapse is a highly accurate, early-stage proxy for cell death[3][6].
Step-by-Step Workflow
1. Cell Seeding & Adhesion
Action: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.
Causality: This specific density ensures that cells remain in the exponential (log) growth phase for the entire 72-hour assay duration. Over-seeding leads to contact inhibition, which artificially lowers metabolic rates and skews IC₅₀ calculations.
2. Compound Treatment & Controls
Action: Prepare serial dilutions of the quinoline derivative in culture medium. Add 100 µL to the respective wells.
Self-Validation (The DMSO Limit): Ensure the final concentration of the DMSO vehicle never exceeds 0.5% (v/v). Higher concentrations disrupt the lipid bilayer, causing solvent-induced cytotoxicity that masquerades as drug efficacy. Always include a 0.5% DMSO vehicle control well to establish baseline 100% viability.
3. Incubation
Action: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
Causality: Kinase inhibitors do not cause immediate cell lysis. A 72-hour window is required for the blockade of signaling pathways to translate into cell cycle arrest and subsequent apoptosis.
4. MTT Addition & Solubilization
Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove the media and add 100 µL of solubilization buffer (e.g., DMSO).
Causality: Viable cells convert the yellow MTT tetrazolium into insoluble purple formazan crystals. The solubilization buffer dissolves these crystals into a homogenous solution for accurate optical quantification.
5. Data Acquisition
Action: Measure absorbance at 570 nm using a microplate reader.
Step-by-step MTT cell viability assay workflow for quinoline derivatives.
Assay Quality Control (Z-Factor)
To ensure the assay is self-validating, calculate the Z-factor using the positive control (e.g., Bosutinib) and the vehicle control. A Z-factor between 0.5 and 1.0 indicates a robust, high-throughput-ready assay where the signal band is widely separated from the background noise, confirming that the observed cytotoxicity is genuinely compound-driven.
References
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors
Source: RSC Advances
URL
Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives
Source: BenchChem
URL
Source: PubMed Central (PMC)
Source: PubMed Central (PMC)
The structure of bosutinib bound to Src shows the drug participating in a water-mediated hydrogen bond network
Source: ResearchGate
URL
validating the biological activity of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile analogs
Title: Validating the Biological Activity of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile Analogs: A Comprehensive Comparison Guide Introduction The core scaffold 4-chloro-8-methoxy-5-methylquinoline-3-carbonitril...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating the Biological Activity of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile Analogs: A Comprehensive Comparison Guide
Introduction
The core scaffold 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (CAS 1017032-65-3) serves as a critical synthetic intermediate in the development of highly potent, ATP-competitive kinase inhibitors[1]. By substituting the 4-chloro position with various anilines—yielding 4-anilinoquinoline-3-carbonitriles—researchers have successfully developed an array of targeted therapies. These include the FDA-approved dual Src/Abl inhibitor Bosutinib, as well as multiple investigational Epidermal Growth Factor Receptor (EGFR) and HER-2 inhibitors[2][3].
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous framework for evaluating these analogs. This guide focuses on the mechanistic rationale of the 3-cyanoquinoline pharmacophore, comparative efficacy data, and the self-validating experimental protocols required for robust biological validation.
Mechanistic Overview: The 3-Cyanoquinoline Pharmacophore
The biological efficacy of these analogs hinges on the bioisosteric relationship between the quinoline-3-carbonitrile core and traditional quinazoline inhibitors (such as Erlotinib or Gefitinib)[3]. X-ray crystallography and homology modeling reveal that the 3-cyano group is indispensable for anchoring the molecule within the ATP-binding pocket of target kinases.
EGFR Inhibition: In EGFR, the cyano group displaces a conserved water molecule to form a direct or water-mediated hydrogen bond with the hydroxyl group of Thr830 (or the equivalent gatekeeper residue)[3].
Src/Abl Inhibition: In Src kinases, the nitrile group points into a hydrophobic cavity adjacent to the gatekeeper residue, forming a hydrogen bond with a conserved water molecule (W1), while the quinoline nitrogen interacts with the kinase hinge region[4].
Kinase signaling pathways inhibited by 3-cyanoquinoline analogs.
Comparative Performance Analysis
When validating newly synthesized analogs, it is critical to benchmark their performance against established clinical and pre-clinical standards. The table below summarizes the target profile and inhibitory concentrations (IC50) of prominent 4-anilinoquinoline-3-carbonitrile derivatives.
To ensure scientific integrity and reproducibility, the validation of these analogs requires orthogonal assay systems. The following protocols are designed with built-in controls to validate causality and eliminate confounding variables.
Workflow for the coupled kinase continuous assay evaluating analog IC50.
Protocol 1: Coupled Kinase Activity Assay (In Vitro Target Validation)
Purpose: To quantify the direct ATP-competitive inhibition of purified recombinant kinases (e.g., Src or EGFR) by the synthesized analogs.
Causality & Rationale: We utilize a continuous spectrophotometric coupled assay (measuring NADH oxidation) rather than end-point radiometric assays. This allows for real-time monitoring of reaction linearity and ensures the calculated initial velocity (
V0
) is not confounded by substrate depletion or enzyme degradation over time[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT). Rationale: The pH is strictly maintained at 8.0 to optimize the catalytic efficiency of the downstream pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system[4].
Enzyme-Inhibitor Pre-incubation: Dilute the analog in DMSO. Ensure the final assay DMSO concentration is
≤
5% to prevent solvent-induced kinase denaturation. Incubate 100-200 nM of purified Src or EGFR kinase with varying concentrations of the analog (0.1 nM to 10
μ
M) for 15 minutes at 30°C. Rationale: Pre-incubation allows for the equilibration of slow-binding inhibitors, a common trait of highly potent 3-cyanoquinolines.
Coupling System Addition: Add 1 mM phosphoenolpyruvate (PEP), 0.6 mg/mL NADH, and the PK/LDH enzyme mix (approx. 112.5/157.5 units)[4].
Substrate & Initiation: Add the peptide substrate (e.g., 0.6 mg/mL polyGlu,Tyr for Src) and initiate the reaction with 500
μ
M ATP[4]. Rationale: Using an ATP concentration near the
Km
of the kinase ensures the assay is highly sensitive to ATP-competitive inhibitors.
Measurement: Monitor the decrease in absorbance at 340 nm (NADH depletion) continuously for 20 minutes. Calculate the IC50 using non-linear regression analysis of the initial velocities.
Purpose: To confirm that biochemical inhibition translates to cellular efficacy, assessing membrane permeability and off-target cytotoxicity.
Causality & Rationale: A 72-hour MTT or CellTiter-Glo assay is employed. A 72-hour window is critical because it allows sufficient time for the depletion of downstream phosphorylated signaling proteins (e.g., p-ERK, p-STAT5) to fully manifest as measurable cell cycle arrest or apoptosis[5].
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., A431 for EGFR-targeted analogs, K562 for Src/Abl-targeted analogs) at 3,000-5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for adherence and recovery.
Compound Treatment: Treat cells with a 10-point serial dilution of the analog. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Bosutinib or Erlotinib) to benchmark the assay's dynamic range.
Incubation: Incubate for 72 hours under standard culture conditions.
Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.
Data Analysis: Normalize data to the vehicle control (100% viability) and determine the GI50 (concentration inhibiting 50% of cell growth) using a four-parameter logistic curve fit.
Conclusion
Validating 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile analogs requires a synthesis of structural understanding and rigorous biochemical testing. By employing continuous coupled kinase assays and standardized cellular viability models, researchers can confidently benchmark new derivatives against clinical standards like Bosutinib, isolating the specific structure-activity relationships that drive potency and selectivity.
References
Keller-Bohé, M., & Keller, E. (2013). Bosutinib: a SRC–ABL tyrosine kinase inhibitor for treatment of chronic myeloid leukemia. Biologics: Targets and Therapy.[Link]
Levinson, N. M., et al. (2014). The structure of bosutinib bound to Src shows the drug participating in a water-mediated hydrogen bond network. ResearchGate.[Link]
Wissner, A., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry.[Link]
Abbas, S. Y., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.[Link]
structural comparison of 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile with other quinoline-3-carbonitriles
Title: Structural Comparison & Application Guide: 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile vs. Alternative Quinoline-3-carbonitriles in Kinase Inhibitor Design Executive Summary As drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Comparison & Application Guide: 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile vs. Alternative Quinoline-3-carbonitriles in Kinase Inhibitor Design
Executive Summary
As drug development professionals seek highly selective kinase inhibitors, the quinoline-3-carbonitrile scaffold has emerged as a privileged, highly tunable pharmacophore. While early iterations of this scaffold focused heavily on targeting the Epidermal Growth Factor Receptor (EGFR) and HER2 kinases, subtle structural modifications have unlocked entirely new therapeutic targets.
This guide provides an in-depth structural and functional comparison between 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile —a specialized synthetic intermediate—and traditional 6,7-disubstituted alternatives. By analyzing the structure-activity relationships (SAR), we demonstrate how shifting the substitution pattern from the 6,7-positions to the 5,8-positions sterically abolishes EGFR activity while driving high selectivity for Tumor progression locus-2 (Tpl2) kinase, a critical target in inflammatory diseases[1].
Structural Comparison & SAR Analysis
The quinoline-3-carbonitrile core is an ATP-competitive scaffold. Its efficacy relies on specific interactions within the kinase hinge region, which are heavily dictated by its peripheral substituents.
The 3-Cyano Bioisostere & 4-Chloro Reactive Center
Across all quinoline-3-carbonitriles, the cyano group at the C3 position acts as a critical hydrogen bond acceptor. Molecular modeling demonstrates that the 3-cyano group is bioisosteric to the N3 atom of traditional quinazolines. It displaces a conserved water molecule to interact directly with a threonine residue in the kinase hinge region[2].
The C4 chlorine atom in these intermediates is not present in the final drug. Instead, it serves as an essential electrophilic leaving group. It undergoes nucleophilic aromatic substitution (SNAr) with various anilines to form the active 4-anilino headpiece[3].
6,7-Disubstitution (EGFR/HER2 Focus)
Traditional intermediates, such as 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, are used to synthesize inhibitors like Bosutinib and Pelitinib. The 6,7-alkoxy groups fit optimally into the hydrophobic pocket of EGFR, HER2, and Src kinases, anchoring the molecule and providing high binding affinity for oncology applications[4],[3].
5,8-Disubstitution (Tpl2 Selectivity)
The introduction of an 8-methoxy group in 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile fundamentally alters the selectivity profile. The 8-methoxy substitution creates a deliberate steric clash within the narrow EGFR ATP-binding pocket, effectively abolishing EGFR off-target activity[1]. Simultaneously, this structural motif perfectly complements the unique binding site of Tpl2 (MAP3K8), a serine/threonine kinase central to lipopolysaccharide (LPS)-induced TNF-α production[5],[1]. The 5-methyl group further refines the lipophilic interactions, enhancing potency and stabilizing the conformation of the final 4-anilino product.
SAR Logic: 8-methoxy substitution shifts selectivity from EGFR to Tpl2 kinase.
Experimental Protocol: SNAr Synthesis of Active Tpl2 Inhibitors
To convert the 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile intermediate into an active kinase inhibitor, a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow is employed.
Step: Dissolve 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile (1.0 eq) and the target substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in a polar protic solvent (e.g., 2-propanol or 2-methoxyethanol). Add a catalytic amount of pyridine hydrochloride (0.1–0.2 eq).
Causality: The polar protic solvent stabilizes the transition state of the SNAr reaction. Pyridine hydrochloride acts as a critical proton source, protonating the N1 nitrogen of the quinoline ring. This protonation draws electron density away from the C4 position, significantly increasing its electrophilicity and lowering the activation energy required for the weakly nucleophilic aniline to attack[3].
Phase 2: Reflux & Reaction Progression
Step: Heat the reaction mixture to reflux (80–100 °C) for 2–5 hours. Monitor progression via HPLC or TLC until the 4-chloro intermediate is completely consumed.
Causality: The elevated temperature provides the necessary thermal energy to overcome the steric hindrance introduced by the 5-methyl group adjacent to the C4 reaction center, ensuring complete conversion to the 4-anilino product.
Phase 3: Isolation & Free-Basing
Step: Cool the mixture to room temperature. Quench by pouring into a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously, filter the resulting precipitate, wash with cold ethanol and water, and dry under vacuum.
Causality: The reaction generates HCl as a byproduct, leaving the product as a hydrochloride salt. Quenching with NaHCO3 neutralizes the acid, converting the product into its free base form. This drastically reduces its aqueous solubility, driving quantitative precipitation and allowing for high-purity isolation without the need for complex chromatography.
Signaling Pathway Blockade
Once synthesized, the 8-methoxy-5-methylquinoline-3-carbonitrile derivatives act as potent upstream inhibitors in the inflammatory cascade, preventing the phosphorylation of MEK and the subsequent production of TNF-α[5].
Tpl2 signaling pathway blockade by 8-methoxy quinoline-3-carbonitrile inhibitors.
References
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors
Source: Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis
URL:[Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways
Source: Molecules - MDPI
URL:[Link]
Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Operational Guide: Proper Disposal Procedures for 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
As a Senior Application Scientist, I have observed that laboratory incidents and regulatory violations involving halogenated nitriles often stem from a fundamental misunderstanding of their thermal degradation byproducts...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have observed that laboratory incidents and regulatory violations involving halogenated nitriles often stem from a fundamental misunderstanding of their thermal degradation byproducts. Proper disposal of 4-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is not merely a logistical requirement—it is a critical safety imperative.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Identification & Hazard Profile
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. The presence of the chloro substituent classifies this chemical as a halogenated organic , while the nitrile (-C≡N) group introduces specific toxicity risks upon degradation[1],[2].
Table 1: Quantitative Chemical Properties and GHS Hazard Profile
Mechanistic Insight: According to hazard data from , the chloro-quinoline core acts as a severe irritant to biological nucleophiles[2],[3]. During thermal degradation, halogenated compounds release hydrogen chloride (HCl) gas. If incinerated under suboptimal conditions, they can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[4]. Therefore, standard municipal or non-halogenated disposal routes are strictly prohibited.
Waste Segregation & Storage Protocols
The Causality of Segregation:
Why must this compound be strictly separated from non-halogenated waste? Halogenated waste requires specialized, high-temperature rotary kiln incineration equipped with caustic scrubbers[4]. Mixing non-halogenated solvents with this compound contaminates the entire waste batch, exponentially increasing disposal costs and the environmental burden of specialized treatment[5],[6].
Step-by-Step Methodology: Waste Collection
Verify Compatibility: Select a high-density polyethylene (HDPE) or glass waste container. Ensure it is completely free of incompatible materials, such as strong oxidizers or inorganic bases, which could trigger an exothermic reaction[7].
Segregate: Place the compound (and any solvents used to dissolve it) exclusively into a container explicitly designated for "Halogenated Organic Waste"[5].
Labeling: Immediately affix a hazardous waste tag. The label must explicitly state the full chemical name, "CAS 1017032-65-3", and its primary hazards (Toxic/Irritant)[8],[6].
Secondary Containment: Store the sealed container in a secondary containment tray within a ventilated, flammable storage cabinet. This mitigates inhalation risks from potential vapor accumulation[6].
Validation Check: Before sealing the container for storage, visually inspect the waste mixture. Verify that no phase separation, heat generation, or gas evolution is occurring—any of which would indicate an incompatible chemical mixture.
Spill Response & Emergency Handling
In the event of an accidental release, immediate containment is required to prevent aerosolization of the irritating dust or vapor[3].
Step-by-Step Methodology: Spill Cleanup
Evacuate and Ventilate: Clear unprotected personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to mitigate H335 respiratory hazards[8],[3].
Don PPE: Equip standard chemical-resistant PPE: nitrile gloves, tightly sealed safety goggles, and a lab coat. For large spills, a NIOSH-approved respirator is mandatory[3].
Containment: Surround and cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, earth, or specialized vermiculite spill pads). Causality: Combustible materials like paper towels must be avoided, as they can react with certain organic mixtures and complicate incineration[8].
Collection: Carefully sweep the absorbed mixture using a non-sparking tool to prevent static discharge. Transfer the material into a heavy-duty, sealable hazardous waste container[8].
Decontamination: Wash the spill site thoroughly with soap and water, collecting the rinsate as aqueous hazardous waste[3].
Validation Check: After decontamination, visually inspect the area under bright lighting to ensure no crystalline residue remains. Verify that the local exhaust ventilation has cleared any residual chemical odors before allowing standard laboratory operations to resume.
Final Disposal & Treatment Workflows
Once transferred to a licensed Resource Conservation and Recovery Act (RCRA) facility, the compound undergoes specialized thermal destruction mandated by the [4].
Rotary Kiln Incineration: The industry standard for halogenated organic waste is rotary kiln incineration operating at temperatures exceeding 1,000°C. This extreme heat is required to completely cleave the robust carbon-halogen and carbon-nitrogen bonds[4].
The Causality of Caustic Scrubbing: At these temperatures, the chloro-quinoline structure breaks down, releasing corrosive HCl gas and nitrogen oxides (NOx)[3]. To prevent environmental acidification and toxic emissions, the incinerator's exhaust is passed through a caustic scrubber (typically a sodium hydroxide spray). The NaOH reacts with the HCl to form harmless sodium chloride (NaCl) and water, ensuring emissions comply with Clean Air Act standards[4].
Decision-Making Workflow Diagram
The following logical workflow illustrates the critical path from waste generation to final destruction, emphasizing the segregation mandate.
Workflow for the segregation and disposal of halogenated quinoline-nitrile waste.
References
Title: 3-Quinolinecarbonitrile Hazard Profile (CID 93177) | Source: PubChem, National Institutes of Health (NIH) | URL: [Link]